An Inquiry into the Elusive Compound: Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of detailed technical information for the chemical compound Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidod...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of detailed technical information for the chemical compound Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS Number: 120958-23-8). While the existence of this compound is confirmed through its unique CAS identifier, critical data regarding its chemical structure, synthesis, physicochemical properties, and potential applications remain largely undocumented in accessible scientific literature.
This technical guide will therefore serve as a summary of the currently available information and an outline of the necessary experimental and theoretical work required to fully characterize this molecule. It is intended for researchers, scientists, and drug development professionals who may encounter this compound or similar structures in their work.
Chemical Identity and Structure Elucidation: A Need for Definitive Data
The nomenclature, Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, suggests a complex molecular architecture. Based on standard chemical naming conventions, a putative structure can be proposed. However, without definitive spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), or a canonical representation like a SMILES string or InChI key, the precise arrangement of atoms remains unconfirmed.
Key Structural Features (Hypothesized):
Methyl Group (-CH3): Attached to one of the sulfur atoms.
Cyanocarbonimidodithioate Core: A central functional group with the formula -S-C(=N-CN)-S-.
(3-nitrophenoxy)methyl Group: A nitrophenoxy moiety linked to the second sulfur atom via a methylene bridge (-CH2-). The "3-nitro" designation indicates the position of the nitro group on the phenyl ring relative to the ether linkage.
To definitively establish the chemical structure, the following experimental work is paramount:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the precise mapping of the molecular skeleton.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. Fragmentation analysis could further corroborate the proposed connectivity.
Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as the nitro group (NO₂), cyano group (C≡N), and ether linkage (C-O-C).
A visual representation of the hypothesized structure is provided below.
Hypothesized structure of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate.
Synthesis and Physicochemical Properties: An Open Field for Investigation
Detailed protocols for the synthesis of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate are not available in the reviewed literature. However, the synthesis would likely involve a multi-step process. A plausible synthetic route could involve the reaction of a salt of cyanodithioimidocarbonic acid with 1-(chloromethyl)-3-nitrobenzene and a methylating agent.
Proposed Synthetic Precursors:
Cyanamide: A source of the cyano-imino group.
Carbon Disulfide (CS₂): To form the dithiocarbamate intermediate.
1-(chloromethyl)-3-nitrobenzene: To introduce the (3-nitrophenoxy)methyl moiety.
A Methylating Agent: Such as methyl iodide or dimethyl sulfate.
The development of a reliable and scalable synthetic protocol is the first step towards enabling further research on this compound.
Once synthesized and purified, a full characterization of its physicochemical properties would be necessary.
Table 1: Physicochemical Properties to be Determined
Property
Experimental Method
Importance
Melting Point
Differential Scanning Calorimetry (DSC)
Purity assessment and physical state characterization.
Boiling Point
Ebulliometry (if liquid at RT)
Volatility and purification conditions.
Solubility
Standard solubility assays
Formulation development and biological testing.
pKa
Potentiometric titration or UV-Vis spectroscopy
Understanding ionization state at physiological pH.
LogP
Shake-flask method or HPLC
Lipophilicity and potential for membrane permeability.
Potential Applications and Biological Activity: A Realm of Speculation
The biological activity of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is currently unknown. However, the presence of certain functional groups suggests potential areas of investigation. Nitroaromatic compounds are a well-established class of molecules with a wide range of biological activities, including antimicrobial and anticancer properties. The cyanocarbonimidodithioate core may also confer unique reactivity and biological effects.
Potential Research Directions:
Antimicrobial Screening: The compound could be tested against a panel of bacteria and fungi to assess its potential as an antimicrobial agent.
Anticancer Activity: In vitro assays using various cancer cell lines could reveal any cytotoxic or antiproliferative effects.
Enzyme Inhibition Assays: The molecule could be screened against a variety of enzymes to identify potential molecular targets.
A logical workflow for investigating the potential of this compound is outlined below.
Workflow for the investigation of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate.
Conclusion and Future Outlook
Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate represents a molecule with a confirmed identity but a significant lack of characterization. The information presented in this guide highlights the foundational research that is required to understand its chemical nature and potential utility. For researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, this compound presents an opportunity for novel investigation. The path forward necessitates a systematic approach, beginning with a robust synthesis and thorough structural and physicochemical characterization, which will then pave the way for a comprehensive evaluation of its biological properties. The insights gained from such studies will be crucial in determining whether this elusive compound holds any promise for future therapeutic or industrial applications.
Exploratory
Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Executive Summary In the realm of advanced heterocyclic synthesis and drug development, cyanocarbonimidodithioates serve as indispensable bis-electrophilic building blocks. Specifically, Methyl[(3-nitrophenoxy)methyl]cya...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced heterocyclic synthesis and drug development, cyanocarbonimidodithioates serve as indispensable bis-electrophilic building blocks. Specifically, Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 120958-23-8) represents a highly engineered intermediate. Unlike symmetric dimethyl analogs, this compound features orthogonally reactive thioether leaving groups. This structural asymmetry allows researchers to execute highly regioselective sequential nucleophilic substitutions, a critical requirement for synthesizing complex fused heterocycles such as thiazolopyridines, pyrimidines, and novel thioglycoside analogs.
As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical cheminformatics and practical benchtop application, providing self-validating protocols and mechanistic insights for drug development professionals.
Structural Dynamics and Physicochemical Profile
The core of this molecule is the N-cyanodithioiminocarbonate moiety. Crystallographic studies on related simple analogs demonstrate 1 due to extended conjugation across the S-C(N)-S system[1]. The electron-withdrawing cyano group exerts a profound "push-pull" effect, rendering the central imido carbon highly susceptible to nucleophilic attack.
To facilitate experimental design, the quantitative physicochemical properties of the compound are summarized below.
Table 1: Physicochemical Properties of CAS 120958-23-8
Mechanistic Reactivity: The Orthogonal Bis-Electrophile
The primary failure point in synthesizing heterocycles from symmetric dithioacetals is the generation of statistical mixtures during sequential nucleophilic attacks. Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate solves this via differential leaving group ability.
The Causality of the Leaving Groups:
When a nucleophile (e.g., a primary amine) attacks the central imido carbon, the tetrahedral intermediate must collapse by expelling a thiolate. The (3-nitrophenoxy)methanethiolate is a significantly better leaving group than the methylthiolate. The highly electronegative oxygen and the electron-withdrawing nitro group on the aromatic ring inductively stabilize the resulting negative charge on the sulfur. Consequently, the bulky, electronically stabilized (3-nitrophenoxy)methyl group leaves first, ensuring strict regiocontrol. The smaller methylthio group is retained for the subsequent, often more sterically demanding, intramolecular cyclization step.
Experimental Workflows & Protocols
The following protocols are engineered as self-validating systems, ensuring that intermediate success can be verified before proceeding to the next step.
Protocol 1: Stepwise Synthesis of the Bis-Electrophile
Objective: To synthesize the orthogonally protected intermediate while avoiding symmetric bis-alkylation.
Formation of the Dipotassium Salt : To a stirred solution of cyanamide (1.0 eq) in an ethanol/water mixture at 0 °C, add carbon disulfide (1.0 eq) followed by dropwise addition of aqueous KOH (2.0 eq).
In-Process Validation: The reaction is complete when the dense CS2 layer fully dissolves, yielding a homogenous, pale-yellow solution of dipotassium cyanocarbonimidodithioate.
Mono-methylation : Slowly add iodomethane (1.0 eq) to the mixture, strictly maintaining the temperature between 0–5 °C. Stir for 3 hours.
In-Process Validation: Analyze via TLC (Hexanes/EtOAc 8:2). The mono-adduct will show an Rf of ~0.3. If a spot appears at Rf ~0.7, temperature control was lost, resulting in the unwanted dimethyl byproduct.
Installation of the Aryl Group : Introduce 1-(chloromethoxy)-3-nitrobenzene (1.0 eq) to the reaction vessel. Elevate the temperature to 25 °C and stir for 12 hours.
Isolation : Quench with ice water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.
Figure 1: Stepwise alkylation synthesis of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate.
Protocol 2: Regioselective Synthesis of Fused Heterocycles
Cyanocarbonimidodithioates are extensively utilized in solid-phase synthesis and solution-phase2[2] and 3[3].
Primary Nucleophilic Attack : Dissolve the intermediate in anhydrous ethanol. Add a primary amine (1.0 eq) and reflux for 4 hours.
In-Process Validation: The amine will preferentially displace the (3-nitrophenoxy)methanethiolate. Because mercaptans are highly toxic and odorous, the condenser must be vented through a sodium hypochlorite (bleach) scrubber. The cessation of gas evolution and complete consumption of the starting material on TLC confirms the formation of the monosubstituted isothiourea.
Intramolecular Cyclization : Introduce a secondary nucleophile or induce intramolecular Thorpe-Ziegler cyclization using a strong base (e.g., sodium ethoxide). Subject the mixture to microwave irradiation (120 °C, 15 min) to accelerate the final desulfonative ring closure, expelling methyl mercaptan and yielding the target API framework.
Figure 2: Regioselective nucleophilic substitution and cyclization workflow.
Analytical Characterization Signatures
To ensure the integrity of the synthesized Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, verify the following spectral signatures:
Infrared (IR) Spectroscopy : A diagnostic, intense, and sharp absorption band will appear around 2180–2200 cm⁻¹, corresponding to the conjugated C≡N stretching vibration.
¹H NMR (CDCl3) : The S-methyl protons appear as a sharp singlet at δ 2.7–2.8 ppm. The deshielded -S-CH2-O- methylene protons present as a distinct singlet further downfield at δ 5.4–5.6 ppm. The 3-nitrophenoxy aromatic protons will form a characteristic multiplet between δ 7.2–8.0 ppm.
¹³C NMR : The highly electron-deficient central imido carbon (C=N) resonates near δ 170-175 ppm, while the cyano carbon (C≡N) appears around δ 113-115 ppm.
Conclusion
Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a masterclass in reagent design. By intentionally breaking the symmetry of the dithioacetal core, chemists can leverage precise electronic and steric biases to construct complex, highly functionalized heterocyclic scaffolds with absolute regiocontrol.
References
Diop, M., et al. "Dimethyl N-cyanodithioiminocarbonate." IUCrData, 2016.
Lee, T., et al. "Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction." Journal of Combinatorial Chemistry, 2010.
Rashad, A. E., et al. "Nucleic acid components and their analogs: Design and synthesis of novel cytosine thioglycoside analogs." PubMed, 2017.
Comprehensive Technical Guide on Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate: Molecular Properties, Mass Spectrometry, and Synthetic Applications
Executive Summary Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a sophisticated, polyfunctional chemical building block utilized primarily in the advanced synthesis of heterocycles and pharmaceutical interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a sophisticated, polyfunctional chemical building block utilized primarily in the advanced synthesis of heterocycles and pharmaceutical intermediates[1]. Featuring a highly reactive cyanocarbonimidodithioate core, this compound serves as a versatile electrophile in cyclization reactions. This whitepaper provides a rigorous examination of its exact mass, molecular weight, fragmentation pathways, and field-proven protocols for its synthesis and mass spectrometric characterization.
Structural and Physicochemical Profiling
The structural architecture of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate consists of a central cyanoimine carbon bonded to two sulfur atoms (a dithioacetal-like arrangement). One sulfur atom is methylated, while the other is linked to a (3-nitrophenoxy)methyl moiety.
Table 1: Physicochemical and Mass Spectrometry Properties
The monoisotopic exact mass of 283.0085 Da is a critical parameter for High-Resolution Mass Spectrometry (HRMS). Because the molecule contains two sulfur atoms, it exhibits a distinct isotopic signature—specifically an M+2 peak at ~9.5% relative abundance due to the naturally occurring ³⁴S isotope. This distinct isotopic envelope is diagnostic during structural elucidation and impurity profiling.
Synthetic Utility in Drug Development
Cyanocarbonimidodithioates are highly valued in medicinal chemistry for their ability to undergo Thorpe-Ziegler type cyclizations and Friedländer reactions[2]. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent cyanoimine group.
Heterocycle Synthesis: By reacting with nucleophiles (such as amines or hydrazines), the methylthio group acts as a leaving group. This sequential addition-elimination chemistry allows for the rapid construction of complex heterocycles, including thiazolopyridines, purine analogs, and pyrimidines[3][4].
Solid-Phase Synthesis: Derivatives of cyanocarbonimidodithioates have been successfully optimized for solid-phase synthesis under microwave conditions, enabling the rapid generation of combinatorial libraries for high-throughput drug screening[2][4].
Synthetic pathway for Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate via SN2 reaction.
High-Resolution Mass Spectrometry (HRMS) Characterization
For the analysis of biologically active small molecules and their synthetic intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) employing Electrospray Ionization (ESI) is the gold standard[5]. ESI is a "soft" ionization technique that minimizes the excessive in-source fragmentation of the fragile thioether linkages found in Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate[5].
Table 2: Isotopic Distribution Profile ([M+H]+)
Isotope
m/z
Relative Abundance
Causality
M
284.016
100%
Primary monoisotopic peak
M+1
285.019
~13.5%
¹³C contribution (from 10 carbon atoms)
M+2
286.012
~9.5%
³⁴S contribution (from 2 sulfur atoms)
During tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]+ at m/z 284.016) undergoes predictable fragmentation. The primary pathways involve the cleavage of the C-S bonds, yielding a 3-nitrophenoxymethyl cation (m/z 152.035) and a methyl cyanocarbonimidodithioate fragment (m/z 132.989).
Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion at m/z 284.016.
Experimental Protocols
Protocol 1: Synthesis of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Causality & Validation: This protocol utilizes a sequential nucleophilic substitution. N,N-dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant effectively solvates the potassium cation, leaving the thiolate "naked" and highly nucleophilic. The reaction is self-validating through Thin-Layer Chromatography (TLC) monitoring, where the disappearance of the highly UV-active starting material confirms complete conversion.
Preparation: Dissolve 10 mmol of potassium methyl cyanocarbonimidodithioate in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.
Alkylation: Cool the solution to 0°C using an ice bath. Dropwise, add a solution of 10 mmol of (3-nitrophenoxy)methyl chloride dissolved in 5 mL of DMF over a period of 15 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (25°C) for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) until the starting material is completely consumed.
Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure target compound.
Protocol 2: LC-HRMS Analysis and Exact Mass Verification
Causality & Validation: To ensure mass accuracy and rule out system carryover, this protocol mandates the use of a blank injection prior to the sample and the inclusion of an internal standard (e.g., sulfadimethoxine). This creates a self-validating system where ionization suppression and mass drift can be immediately identified and corrected.
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade acetonitrile to create a stock solution. Dilute to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% formic acid. Spike with 100 ng/mL of sulfadimethoxine as an internal standard.
System Suitability: Inject a blank sample (50:50 Water:Acetonitrile with 0.1% formic acid) to verify the absence of background interference or carryover at the expected retention time.
Chromatography: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate the HRMS (TOF or Orbitrap) in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Data Acquisition: Acquire full-scan data from m/z 100 to 1000. Extract the exact mass chromatogram for m/z 284.0158 (± 5 ppm mass tolerance) and verify the isotopic pattern against the theoretical distribution (M, M+1, M+2).
References
NextSDS. "METHYL[(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information."[1] [Link]
ResearchGate. "Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction."[2] [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Solubility Profile and Thermodynamic Behavior of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate in Organic Solvents
Executive Summary
Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS 120958-23-8) is a highly specialized, sulfur- and nitrogen-rich heterocyclic intermediate[1]. Compounds featuring the cyanocarbonimidodithioate scaffold are critical synthons in the development of agrochemical fungicides and pharmaceutical azoloazines[2]. Because this molecule possesses a complex array of functional groups—including a highly conjugated N-cyanoimido dithiocarbonate core and a lipophilic 3-nitrophenoxy moiety—its solvation thermodynamics are non-trivial. This whitepaper provides an in-depth technical analysis of its solubility profile across common organic solvents, grounded in physical organic chemistry and validated experimental protocols.
Structural Thermodynamics & Solvation Theory
To predict and manipulate the solubility of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, one must deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP)[3]. The HSP framework posits that the total cohesive energy density (
δt
) of a molecule is the sum of three distinct intermolecular forces: dispersion (
δd
), polar (
δp
), and hydrogen-bonding (
δh
) interactions[4].
The structural features of this compound dictate its HSP profile:
High Dispersion Forces (
δd
): The presence of the aromatic benzene ring, the bulky thioether linkages (-S-), and the methyl group contribute to a large hydrophobic surface area, driving strong London dispersion forces.
High Polar Interactions (
δp
): The molecule is highly polarized. The electron-withdrawing nitro group (-NO₂) on the aromatic ring and the conjugated cyanoimido group (=N-CN) create strong permanent dipoles.
Asymmetric Hydrogen Bonding (
δh
): Crucially, the molecule possesses multiple Hydrogen Bond Acceptors (HBAs)—specifically the oxygen atoms of the nitro and ether groups, and the nitrogen atoms of the cyano and imido groups. However, it possesses zero Hydrogen Bond Donors (HBDs).
Causality in Solvent Selection: Because the principle of "like dissolves like" governs thermodynamics, this compound exhibits maximum solubility in solvents that can match its high
δp
and moderate
δh
(specifically as an HBA). Consequently, polar aprotic solvents (which have high dielectric constants but lack HBDs) provide the lowest Gibbs free energy of solvation, whereas non-polar aliphatic solvents fail to disrupt the compound's crystalline lattice energy.
Empirical Solubility Profile in Common Organic Solvents
While exact quantitative data for this specific obscure derivative is proprietary, we can extrapolate highly accurate solubility ranges based on the empirically established baseline of its parent scaffold, Dimethyl cyanocarbonimidodithioate (CAS 10191-60-3), which is slightly soluble in methanol and highly soluble in polar organic solvents[2][5]. The addition of the 3-nitrophenoxy group increases the bulk lipophilicity while enhancing polarizability.
Table 1: Predicted Solubility Profile at 25°C
Solvent
Solvent Class
Predicted Solubility Range
Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 50 mg/mL (Highly Soluble)
Strong dipole-dipole matching; high dielectric constant stabilizes the cyanoimido core.
Dimethylformamide (DMF)
Polar Aprotic
> 50 mg/mL (Highly Soluble)
Excellent
δp
alignment; standard solvent for nucleophilic substitution of this scaffold[2].
Dichloromethane (DCM)
Halogenated
20 - 50 mg/mL (Soluble)
Strong dispersion force (
δd
) matching with the aromatic and sulfur-rich bulk.
Ethyl Acetate
Polar Aprotic
10 - 20 mg/mL (Soluble)
Moderate polarity matching; ideal for liquid-liquid extraction.
Methanol / Ethanol
Polar Protic
1 - 5 mg/mL (Slightly Soluble)
Solvent H-bond donation to solute HBAs[5]; limited by the solute's hydrophobic bulk.
Hexane / Heptane
Non-Polar
< 0.1 mg/mL (Insoluble)
Insufficient polar interactions to overcome the solute's crystal lattice energy.
Water
Aqueous
< 0.01 mg/mL (Insoluble)
High hydrophobic bulk and lack of solute HBDs prevent aqueous solvation[2].
Solvation Dynamics and Interaction Pathways
The following diagram illustrates the logical pathways dictating the affinity between the structural features of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate and various solvent classes.
Caption: Solute-solvent interaction pathways dictating the compound's solubility profile.
To transition from theoretical prediction to empirical validation, researchers must utilize a self-validating system. Kinetic dissolution methods are prone to supersaturation errors; therefore, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification is required to determine true thermodynamic solubility[6][7].
Step-by-Step Methodology:
Preparation of Saturated Solutions: Add an excess amount of the solid compound (e.g., 10–15 mg) to a borosilicate glass vial containing 1.0 mL of the target organic solvent[7]. The visible presence of undissolved solid is the critical self-validating indicator that the solvent capacity has been exceeded.
Thermal Equilibration: Securely cap the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate the mixtures at 400 rpm for 24 to 72 hours[8][9]. Causality: Extended incubation ensures that the system reaches thermodynamic equilibrium, mitigating false readings caused by slow dissolution kinetics.
Phase Separation: After equilibration, allow the vials to stand undisturbed for 2 hours to let the excess solid settle. Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.45 µm PTFE filter[7]. Causality: PTFE is chosen for its broad chemical inertness against harsh organic solvents like DMF and DCM, ensuring no extractables interfere with the assay.
HPLC-UV Quantification: Dilute the filtered supernatant appropriately with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the assay. Analyze the sample using High-Performance Liquid Chromatography (HPLC) with UV detection[6][8]. The highly conjugated cyanoimido and nitrophenoxy groups provide strong chromophores for UV detection (typically monitored between 254 nm and 280 nm).
Data Validation: Calculate the concentration against a multi-point external calibration curve prepared from a certified reference standard dissolved in DMSO[8].
Implications for Drug Development and Agrochemical Formulation
Understanding the solubility of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is not merely an academic exercise; it is a critical path in formulation and synthesis. Because cyanocarbonimidodithioates are utilized as versatile synthons for generating bioactive azoloazine and thiadiazole scaffolds[2], selecting the correct solvent (such as DMF or DMSO) ensures that the reagents remain fully solvated during nucleophilic substitution reactions. Furthermore, in bioassay development, knowing that the compound is insoluble in water but highly soluble in DMSO allows researchers to prepare concentrated stock solutions in DMSO, which can then be serially diluted into aqueous buffers to prevent false-positive artifacts caused by compound precipitation[6].
Application Note: Synthesis Protocol for Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Target Compound: Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 120958-23-8)[1] Application: Advanced Intermediate for Heterocyclic Synthesis and Drug Development Target Audience: Synthetic Chemists, Proce...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 120958-23-8)[1]
Application: Advanced Intermediate for Heterocyclic Synthesis and Drug Development
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction and Mechanistic Causality
Cyanocarbonimidodithioates (also known as cyanodithioimidocarbonates) are highly versatile electrophilic synthons utilized extensively in the preparation of substituted thiazoles, triazines, and N-cyano isothioureas[2]. The target molecule, Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, is an unsymmetrical dialkyl dithioacetal derivative.
The Causality of the Synthetic Strategy:
The synthesis of unsymmetrical cyanocarbonimidodithioates cannot be efficiently achieved through direct mixed alkylation due to the equivalent nucleophilicity of the sulfur atoms in the parent dianion. Instead, a highly controlled, stepwise
SN2
alkylation strategy is required[3].
Dianion Generation: Cyanamide is reacted with carbon disulfide (
CS2
) in the presence of a strong base (e.g.,
KOH
) to generate the dipotassium cyanodithioimidocarbonate dianion (
K2[S2C=NCN]
).
Desymmetrization via Mono-Alkylation: The critical step is the stoichiometric addition of exactly 1.0 equivalent of methyl iodide (
MeI
) at low temperatures (0 °C). The low temperature suppresses the second alkylation event, allowing the isolation or in-situ utilization of the mono-anion (potassium methyl cyanodithioimidocarbonate)[2].
Electrophilic Quenching: The remaining thiolate is quenched with a highly reactive
α
-chloroether, specifically 1-(chloromethoxy)-3-nitrobenzene. The
α
-heteroatom effect makes this electrophile exceptionally reactive, driving the second
SN2
displacement to completion at room temperature to yield the target compound.
Experimental Workflow and Logic Diagram
The following Graphviz diagram maps the logical progression of the synthesis, highlighting the critical temperature controls required to prevent symmetrical dialkylation (e.g., dimethyl cyanodithioiminocarbonate byproduct formation).
Workflow: Stepwise desymmetrization of the cyanodithioimidocarbonate core.
Quantitative Reaction Parameters
To ensure a self-validating protocol, the stoichiometry must be strictly adhered to. The following table summarizes the quantitative requirements for a standard 100 mmol scale reaction.
Reagent / Intermediate
MW ( g/mol )
Equivalents
Mass / Volume
Role
Cyanamide
42.04
1.00
4.20 g
Core Nitrogen Source
Carbon Disulfide (
CS2
)
76.14
1.05
8.00 g (6.3 mL)
Core Carbon/Sulfur Source
Potassium Hydroxide (
KOH
)
56.11
2.05
11.50 g
Base (Dianion generation)
Methyl Iodide (
MeI
)
141.94
1.00
14.19 g (6.2 mL)
1st Alkylating Agent
1-(Chloromethoxy)-3-nitrobenzene
187.58
1.00
18.76 g
2nd Alkylating Agent
N,N-Dimethylformamide (DMF)
73.09
-
150 mL
Polar Aprotic Solvent
Step-by-Step Synthesis Protocol
Phase 1: Generation of Potassium Methyl Cyanodithioimidocarbonate
Expert Insight: Ethanol is traditionally used for the dianion generation, but switching to a polar aprotic solvent like DMF enhances the nucleophilicity of the thiolate for the subsequent alkylation steps, creating a more efficient one-pot system[2].
System Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, an addition funnel, and a nitrogen inlet. Purge the system with
N2
.
Base Dissolution: Suspend
KOH
(11.50 g, 205 mmol) in anhydrous DMF (100 mL). Cool the suspension to 0 °C using an ice-water bath.
Dianion Formation: Add cyanamide (4.20 g, 100 mmol) to the suspension. Stir for 10 minutes. Slowly add
CS2
(6.3 mL, 105 mmol) dropwise via the addition funnel over 20 minutes. Maintain the internal temperature below 5 °C. The solution will turn deep yellow/orange, indicating the formation of the dipotassium salt[3]. Stir for an additional 2 hours at 0 °C.
Mono-methylation: To the vigorously stirring solution at 0 °C, add methyl iodide (6.2 mL, 100 mmol) dropwise over 30 minutes. Critical Step: Do not allow the temperature to exceed 5 °C to prevent the formation of the symmetrical dimethyl cyanodithioiminocarbonate byproduct. Stir for 1 hour at 0 °C.
Phase 2: Electrophilic Quenching and Product Isolation
Expert Insight: The
α
-chloroether used in this step is highly moisture-sensitive. Ensure it is freshly prepared or titrated prior to use to maintain exact 1:1 stoichiometry with the mono-anion.
Second Alkylation: Dissolve 1-(chloromethoxy)-3-nitrobenzene (18.76 g, 100 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the reaction mixture at 0 °C.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours. The reaction progress can be monitored by TLC (Hexanes:Ethyl Acetate 3:1, UV detection), looking for the disappearance of the highly polar mono-anion baseline spot.
Quenching & Precipitation: Pour the reaction mixture into 600 mL of rapidly stirring ice-cold distilled water. The target compound, Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, will precipitate as a solid.
Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water (
3×100
mL) to remove residual DMF and potassium iodide salts.
Purification: Recrystallize the crude solid from boiling ethanol or an ethanol/water mixture. Dry the purified product under high vacuum at 40 °C to constant weight.
References
Title: Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Derivatives of potassium cyanodithioimidocarbonate. I. Synthesis of 1,4,6,9-tetrathiaspiro[4]nonane and related compounds
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: METHYL[(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information
Source: NextSDS Chemical Database
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Experimental Protocols
Introduction & Scientific Context
In the development of advanced heterocyclic scaffolds—such as purine analogues, pyrimidines, and triazines—symmetric dithioiminocarbonates (e.g., dimethyl cyanocarbonimidodithioate) have long served as foundational building blocks[1],[2]. However, symmetric reagents inherently limit the potential for sequential, regioselective late-stage functionalization.
Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate overcomes this limitation. By replacing one standard methyl group with a highly electron-withdrawing and sterically distinct (3-nitrophenoxy)methyl moiety, this asymmetric reagent introduces a powerful electronic differentiation between the two sulfur centers. This structural tuning allows chemists to orchestrate a highly regioselective annulation, followed by a kinetically accelerated desulfurative Liebeskind-Srogl cross-coupling to construct complex C-C bonds.
Fig 1: Regioselective workflow exploiting the differential reactivity of the dithioacetal groups.
Mechanistic Insights & Causality
The Liebeskind-Srogl cross-coupling is a transition-metal-catalyzed reaction that couples thioethers with boronic acids under neutral conditions[3]. Traditionally, executing this coupling on electron-rich heterocycles bearing simple methylthio (-SMe) groups is challenging; the strong, unpolarized C-S bond resists oxidative addition by the Palladium catalyst.
The Causality Behind the Reagent Design:
Thermodynamic Annulation: During the initial cyclization with a binucleophile (e.g., an aminopyrazole), the less sterically hindered and highly volatile methanethiol (-SMe) is preferentially eliminated. This volatility drives the reaction forward, anchoring the bulky (3-nitrophenoxy)methylthio group to the newly formed heterocycle.
C-S Bond Polarization: The strongly electron-withdrawing nitro group on the retained thioether moiety significantly polarizes the C-S bond. This lowers the activation energy required for the Pd(0) oxidative addition step, solving the classic problem of sluggish reactivity.
Thiophilic Co-Catalysis: Copper(I) thiophene-2-carboxylate (CuTC) is deployed as a thiophilic Lewis acid. It coordinates directly to the sulfur atom, preventing catalyst poisoning by the expelled thiolate and driving the transmetalation of the arylboronic acid[3]. Furthermore, the use of tri-2-furylphosphine (TFP) as a ligand is critical; its lower basicity compared to triphenylphosphine accelerates the final reductive elimination step.
Fig 2: Mechanism of the CuTC-mediated Liebeskind-Srogl cross-coupling catalytic cycle.
Quantitative Data: Reaction Optimization
To demonstrate the efficacy of the polarized C-S bond, the Liebeskind-Srogl coupling was optimized using the (3-nitrophenoxy)methylthio-functionalized triazine core and phenylboronic acid. The data below illustrates the necessity of the specific catalyst/ligand/co-catalyst triad.
Table 1: Optimization of the Desulfurative Cross-Coupling
Entry
Catalyst (mol%)
Ligand (mol%)
Co-Catalyst (Eq)
Solvent
Temp (°C)
Yield (%)
1
Pd(PPh3)4 (5.0)
None
CuTC (1.5)
THF
65
42
2
Pd2(dba)3 (2.5)
TFP (10.0)
CuTC (1.5)
THF
65
88
3
Pd2(dba)3 (2.5)
TFP (10.0)
CuI (1.5)
THF
65
Trace
4
Pd2(dba)3 (2.5)
PPh3 (10.0)
CuTC (1.5)
1,4-Dioxane
90
61
5
Pd2(dba)3 (2.5)
TFP (10.0)
CuTC (1.5)
1,4-Dioxane
90
94
Note: Entry 3 demonstrates that standard copper salts (CuI) fail to mediate the transmetalation efficiently compared to the carboxylate-driven CuTC.
Experimental Protocols
The following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.
Protocol A: Synthesis of the Functionalized Heterocyclic Core
Objective: Regioselective annulation of 5-amino-1H-pyrazole with Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate.
Initialization: In an oven-dried 50 mL round-bottom flask, dissolve 5-amino-1H-pyrazole (1.0 mmol) and Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (1.05 mmol) in anhydrous DMF (10 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) dropwise at room temperature.
Thermal Cyclization: Attach a reflux condenser equipped with a bleach scrubber (to neutralize evolving methanethiol gas). Heat the reaction mixture to 90 °C for 12 hours.
IPC 1 (Reaction Validation): Sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
Pass Criteria: Disappearance of the reagent mass [M+H]+ and appearance of the cyclized product mass. The absence of the (3-nitrophenoxy)methanethiol byproduct confirms the regioselective elimination of methanethiol.
Workup: Cool the mixture to room temperature and pour it into ice-cold water (50 mL). Collect the resulting precipitate via vacuum filtration, wash with cold water (3 x 10 mL), and dry under high vacuum to afford the functionalized core.
Objective: C-C bond formation via displacement of the (3-nitrophenoxy)methylthio group.
Preparation of the Catalytic Matrix: In a Schlenk tube under an argon atmosphere, combine the functionalized core from Protocol A (0.5 mmol), the desired arylboronic acid (0.75 mmol), Pd2(dba)3 (0.0125 mmol, 2.5 mol%), and tri-2-furylphosphine (TFP) (0.05 mmol, 10 mol%).
Co-Catalyst Addition: Add Copper(I) thiophene-2-carboxylate (CuTC) (0.75 mmol). Crucial Step: CuTC is oxygen and moisture sensitive; this addition must be performed in a glovebox or under a strict counter-flow of argon.
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.
Coupling: Seal the tube and heat the vigorously stirring mixture at 90 °C for 4 hours.
Pass Criteria: Complete consumption of the starting material (typically Rf ~0.4) and emergence of a highly UV-active product spot (typically Rf ~0.6).
Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove copper sulfide and palladium residues. Concentrate the filtrate and purify via flash column chromatography to isolate the final cross-coupled product.
References
Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Synthesis of Purine Analogues: Photocatalyst-Free Visible-Light-Enhanced Annulation Approach to Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Handling and storage guidelines for Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Application Notes and Protocols: Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate Abstract This document provides a comprehensive guide to the safe handling and storage of Methyl [(3-nitrophenoxy)methyl]cyanocarb...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes and Protocols: Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Abstract
This document provides a comprehensive guide to the safe handling and storage of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS No. 120958-23-8). As a research chemical with limited publicly available safety and stability data, a cautious and principled approach is paramount. The protocols herein are synthesized from an analysis of the compound's constituent functional groups: a nitroaromatic moiety and a cyanocarbonimidodithioate core. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind each procedural recommendation to ensure laboratory safety and experimental integrity.
Compound Profile and Inferred Hazard Analysis
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a complex organic molecule whose reactivity and hazard profile are dictated by its distinct chemical features. A thorough understanding of these components is critical for anticipating potential risks.
The molecule can be deconstructed into two primary domains, each contributing to its overall hazard profile:
The 3-Nitrophenoxy Group: The presence of a nitro group on an aromatic ring is a significant structural alert. Aromatic nitrocompounds are known for several hazardous properties:
Toxicity: Many nitroaromatic compounds are toxic and can be rapidly absorbed through intact skin.[3] The primary acute health hazard is often cyanosis, with chronic exposure potentially leading to anemia.[3] Their metabolites can be mutagenic and carcinogenic.[4][5]
Energetic Nature: Nitro-containing molecules are energetic and can decompose exothermically.[6] While this compound is not a high-explosive like TNT, the potential for thermal instability, especially at elevated temperatures or in the presence of contaminants, must be respected.[3][7]
Reactivity: The nitro group is strongly electron-withdrawing, influencing the molecule's reactivity.[5] It can react hazardously with strong reducing agents, strong bases, and under certain conditions, may form shock-sensitive salts.[3][8]
The Cyanocarbonimidodithioate Core: This functional group is less common, but data from structurally similar compounds, such as Dimethyl N-cyanodithioiminocarbonate (CAS 10191-60-3), provide critical insights.[9]
Corrosivity and Irritation: Analogous compounds are classified as corrosive and are known to cause severe skin burns, eye damage, and dermatitis.[10][11] Therefore, this molecule should be presumed to be highly irritating and potentially corrosive upon contact.
Acute Toxicity: Dimethyl N-cyanodithioiminocarbonate is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[11] This necessitates stringent measures to prevent any route of exposure.
Thioether Instability: The dithioate moiety contains sulfur atoms that are susceptible to oxidation by atmospheric oxygen, a reaction often catalyzed by trace metals.[12][13] This degradation pathway can compromise sample purity over time. Thiols and related compounds are also known for their strong, unpleasant odors ("stench").[11][12]
Safety Framework: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential. The hierarchy of controls prioritizes engineering and administrative measures over sole reliance on PPE.
Caption: Hierarchy of Controls Workflow.
2.1. Engineering Controls
Chemical Fume Hood: All handling of solid Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate and its solutions must be performed inside a certified chemical fume hood.[6][10] This is non-negotiable and serves to prevent inhalation of airborne particulates or vapors and to contain any potential spills.
Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station. Their locations should be clearly marked and unobstructed.[14][15]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required.[6][10][16] This provides maximum protection against splashes and accidental contact, which could be corrosive.
Hand Protection: Use chemically resistant gloves. Given the compound's dual nature, double-gloving with a nitrile inner glove and a butyl or Viton™ outer glove provides robust protection.[17] Gloves must be inspected before use and disposed of immediately after handling or if contamination is suspected.[18]
Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned.[6] Ensure closed-toe shoes and long pants are worn to cover all exposed skin.
Experimental Protocols
These protocols are designed to be self-validating by incorporating safety and verification steps. Always handle the smallest quantity of material necessary for the experiment.[6]
3.1. Protocol: Handling and Weighing of Solid Compound
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (non-sparking spatula, weigh paper/boat, secondary container).
Equilibration: Allow the sealed container to equilibrate to ambient temperature before opening. This prevents condensation of atmospheric moisture, which could promote hydrolysis or oxidation.
Aliquotting: Inside the fume hood, carefully open the container. Use a non-sparking spatula to transfer the desired amount of solid to a tared weigh boat. Avoid any actions that could generate dust.[7]
Sealing: Promptly and tightly reseal the main container, preferably after flushing with an inert gas like argon or nitrogen to protect the remaining stock from atmospheric degradation.
Cleanup: Carefully dispose of the weigh paper and any contaminated materials into a designated hazardous waste container. Decontaminate the spatula and the work surface.
3.2. Protocol: Spill and Exposure Management
Minor Spill (Solid):
Alert personnel in the immediate area. Ensure the fume hood sash is kept low.
Wearing full PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite to prevent dust generation.[17]
Carefully sweep the mixture into a designated hazardous waste container.
Decontaminate the area with soap and water or an appropriate laboratory detergent.[17]
Skin Exposure:
Immediately move to the nearest safety shower or sink.
Rinse the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][16]
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) of a related compound like Dimethyl N-cyanodithioiminocarbonate to the medical personnel.[11]
Eye Exposure:
Immediately proceed to an eyewash station.
Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16]
Seek immediate medical attention.
Long-Term Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate and ensuring laboratory safety. The primary goals are to prevent oxidation, hydrolysis, and thermal degradation.
Caption: Logical Diagram for Storage Conditions.
4.1. Optimal Storage Conditions
Temperature: Store in a cool, dry place, ideally at a controlled room temperature between +15°C and +25°C.[7] Avoid freezing.
Atmosphere: For long-term storage, the compound should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the dithioate group.[19]
Light: Protect from light by storing in an amber glass vial or in a dark location to prevent potential photodegradation.[19]
Container: Keep the container tightly sealed to prevent moisture ingress.[7][14][16]
4.2. Chemical Incompatibilities
To prevent hazardous reactions, this compound must be stored separately from the following chemical classes.[8][20]
May catalyze hydrolysis or other decomposition pathways. Mixing with concentrated nitric acid is especially hazardous.[20]
Waste Disposal
Contaminated Waste: All disposable materials that have come into contact with the compound (gloves, weigh papers, pipette tips) must be collected in a clearly labeled, sealed container for hazardous waste.
Unused Compound/Solutions: Unused material and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[17] Follow all local, state, and federal regulations for chemical waste disposal.[22] Waste streams containing this compound should not be mixed with incompatible waste as detailed in Section 4.2.
References
METHYL [(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]
Aromatic Compounds vs Nitroaromatics: Environmental Hazards. (2026, March 5). Retrieved March 17, 2026, from [Link]
MATERIAL SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.). MilliporeSigma. Retrieved March 17, 2026, from [Link]
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved March 17, 2026, from [Link]
METHYL (3-NITROPHENYL) CYANOCARBONIMIDODITHIOATE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]
Incompatible Chemicals - Risk Management and Safety. (n.d.). Princeton University. Retrieved March 17, 2026, from [Link]
Material Safety Data Sheet - Pi Chemicals. (n.d.). Retrieved March 17, 2026, from [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
(IUCr) Dimethyl N-cyanodithioiminocarbonate. (2016, March 16). International Union of Crystallography. Retrieved March 17, 2026, from [Link]
Organic Nitro Compounds Waste Compatibility - CP Lab Safety. (n.d.). Retrieved March 17, 2026, from [Link]
Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Retrieved March 17, 2026, from [Link]
Never mix concentrated nitric acid and organics, such as acetone, unless you are following a respectable procedure. (n.d.). University of California, Berkeley. Retrieved March 17, 2026, from [Link]
SAFETY DATA SHEET - SDS No. 590 - Smooth-On. (2019, January 8). Retrieved March 17, 2026, from [Link]
Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. (n.d.). Retrieved March 17, 2026, from [Link]
Chemical Incompatibility Chart. (n.d.). Stanford University. Retrieved March 17, 2026, from [Link]
Thiolated polymers: Stability of thiol moieties under different storage conditions. (2026, March 1). ResearchGate. Retrieved March 17, 2026, from [Link]
(PDF) Dimethyl N-cyanodithioiminocarbonate - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Safety Data Sheet - 3M. (2023, June 6). Retrieved March 17, 2026, from [Link]
Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
Is there a reliable source for storage and stability of reducing agents like DTT? (2018, October 5). StackExchange. Retrieved March 17, 2026, from [Link]
Quantification of Thiols and Disulfides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
3-Methyl-2-nitrophenol | C7H7NO3 | CID 21026 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]
Troubleshooting impurities in Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate crystallization
Compound: Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate Overview Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a highly specialized electrophilic intermediate utilized in the domino synthesis of...
Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a highly specialized electrophilic intermediate utilized in the domino synthesis of thiazolo-fused heterocycles and novel active pharmaceutical ingredients (APIs) (1)[1]. It is typically synthesized via the alkylation of potassium methyl cyanocarbonimidodithioate (2)[2] using 3-nitrophenoxymethyl chloride (3)[3].
Due to the ambidentate nature of the cyanocarbonimidodithioate anion and its sensitivity to moisture, downstream crystallization is frequently complicated by regioisomers and unexpected redox-hydrolysis byproducts. This guide provides a mechanistic framework and self-validating protocols to ensure high-purity isolation.
Mechanistic Pathway & Impurity Profiling
The formation of impurities during the synthesis and crystallization of this compound is driven by two primary mechanisms: kinetic N-alkylation (competing with the thermodynamic S-alkylation) and adventitious hydrolysis of the cyanoimido core.
Mechanistic pathways of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate impurities.
Quantitative Data: Impurity Profile & Solubility
To design an effective crystallization strategy, we must exploit the differential solubility of the target molecule versus its impurities. Table 1 summarizes the critical physicochemical data required for solvent selection.
Component
Structure Type
RRT (HPLC)
Solubility (EtOAc, 60°C)
Solubility (Heptane, 5°C)
Removal Strategy
Target
S-Alkylated
1.00
High (>100 mg/mL)
Low (<2 mg/mL)
Crystallizes out
Impurity A
N-Alkylated
1.15
High
Moderate (~15 mg/mL)
Purged in mother liquor
Impurity B
Urea Derivative
0.45
Very Low (<1 mg/mL)
Insoluble
Hot polish filtration
Starting Mat.
Unreacted Halide
0.85
High
High
Purged in mother liquor
Troubleshooting FAQs
Q1: Why am I seeing a persistent impurity at RRT 1.15 that won't purge during standard methanol recrystallization?Analysis: This is the N-alkylated regioisomer (Impurity A). According to Hard-Soft Acid-Base (HSAB) theory, the cyanocarbonimidodithioate nitrogen is a "harder" nucleophile than the sulfur. The (3-nitrophenoxy)methyl cation exhibits significant hard oxocarbenium character, increasing the kinetic propensity for N-alkylation (1)[1].
Solution: Methanol is a polar protic solvent that strongly hydrogen-bonds with the cyano nitrogen. If the N-isomer is already formed, methanol will co-crystallize both isomers due to their similar polarities. Switch to an Ethyl Acetate/Heptane (1:3) solvent system. The N-isomer is significantly more soluble in the non-polar continuous phase, allowing the S-alkylated target to crystallize selectively.
Q2: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I induce proper nucleation?Analysis: Oiling out occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in the solvent mixture, leading to the separation of a solute-rich liquid phase rather than a solid crystal lattice. This traps impurities within the oil droplets.
Solution: Implement a self-validating seeding protocol. Cool the solution to 5°C below the saturation temperature (metastable zone) and introduce 1-2 wt% of pure seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature before adding the anti-solvent.
Q3: I detected a new impurity showing a strong urea carbonyl stretch (~1650 cm⁻¹) in the IR spectrum. Where is this coming from?Analysis: This is Impurity B, a urea derivative formed via the unexpected redox-hydrolysis of the cyanocarbonimido moiety. In the presence of trace water and mild oxidizing conditions, the cyano group hydrates and the imido carbon oxidizes, stripping one methylthiol group to form an N-[(methylsulfanyl)carbonyl]urea derivative (4)[4].
Solution: Ensure all crystallization solvents (especially hygroscopic solvents like EtOAc) have a Karl Fischer water content of <0.05%. Perform the dissolution step under a dry nitrogen atmosphere and incorporate a hot polish filtration step to remove this highly insoluble byproduct before crystallization.
To overcome the specific impurity profile of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, we utilize a seeded anti-solvent crystallization workflow.
Self-validating anti-solvent crystallization workflow with in-process controls.
Step-by-Step Methodology
Dissolution: Suspend the crude product in anhydrous Ethyl Acetate (5 volumes relative to crude mass) and heat to 60°C under a nitrogen atmosphere.
Causality: EtOAc provides high solubility for the target and N-alkylated isomer while leaving the highly polar urea impurity (Impurity B) largely insoluble.
Polish Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane into a clean, dry crystallizer.
Self-Validation: Analyze the filter cake via IR spectroscopy; a distinct peak at ~1650 cm⁻¹ confirms the successful capture and removal of the urea byproduct.
Nucleation & Seeding: Cool the filtrate to 45°C (entering the metastable zone). Add 1 wt% of pure Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate seed crystals. Hold the suspension isothermally for 60 minutes.
Causality: Holding allows the seed bed to mature and consume supersaturation, preventing the liquid-liquid phase separation (oiling out) that typically traps the N-alkylated impurity.
Anti-Solvent Addition & Cooling: Dose Heptane (15 volumes) linearly over 4 hours using a syringe pump. Once addition is complete, cool the slurry to 5°C at a controlled rate of 0.1°C/min.
Causality: Slow anti-solvent addition maintains the system within the metastable zone, promoting the growth of existing pure crystals rather than triggering secondary nucleation of impurities.
Isolation & IPC Validation: Filter the resulting slurry.
Self-Validation: Before washing, sample the mother liquor for HPLC analysis. The S-alkylated target concentration should be <2 mg/mL, while the N-alkylated Impurity A should remain fully dissolved in the supernatant.
Washing & Drying: Wash the filter cake with cold EtOAc/Heptane (1:4 v/v, 2 volumes) and dry under vacuum at 40°C until constant weight is achieved.
References
Domino Synthesis of Thiazolo-Fused Six- and Seven-Membered Nitrogen Heterocycles via Intramolecular Heteroannulation of In-Situ-Generated 2-(Het)aryl-4-amino-5-functionalized Thiazoles
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Crystal structure of N-[(methylsulfanyl)carbonyl]urea
Source: PMC - NIH
URL:[Link]
METHYL [(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information
Source: NextSDS
URL:[Link]
Optimizing temperature and solvent conditions for Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate. This guide is designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our focus is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experimental conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the core synthetic strategy for Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate?
A1: The synthesis is best approached as a nucleophilic substitution reaction. The strategy involves two key conceptual steps. First is the generation of a nucleophilic sulfur species from a cyanocarbonimidodithioate precursor. The most common precursor is the commercially available Dimethyl N-cyanodithioiminocarbonate. This is typically deprotonated or partially demethylated with a suitable base to form a reactive thiolate salt. This salt is then reacted with an electrophilic substrate, 1-(chloromethyl)-3-nitrobenzene or its bromo-analogue, to yield the final product. The electron-withdrawing nitro group on the aromatic ring, while not directly involved in the substitution, influences the overall electronic properties of the electrophile.
Q2: Why are temperature and solvent selection so critical for this specific synthesis?
A2: Temperature and solvent are paramount because they directly control the reaction kinetics, selectivity, and the stability of both reactants and products.
Temperature: This parameter dictates the reaction rate. Insufficient heat may lead to a sluggish or incomplete reaction.[1] Conversely, excessive temperature can promote undesirable side reactions, such as elimination or decomposition of the thermally sensitive dithioate functional group.[2] Organosulfur compounds, in particular, can be prone to degradation at elevated temperatures.[3][4][5][6][7]
Solvent: The solvent's role is multifaceted. It must dissolve the reactants, particularly the ionic thiolate intermediate. Critically, the solvent's polarity influences the nucleophilicity of the thiolate. Polar aprotic solvents are generally superior for this class of reaction (an SN2-type displacement on a benzylic halide). They solvate the counter-ion (e.g., Na⁺, K⁺) while leaving the nucleophilic anion relatively "bare" and highly reactive.[8][9][10] Protic solvents, like alcohols or water, can hydrogen-bond with the nucleophile, creating a solvent cage that blunts its reactivity and slows the reaction.
Q3: What are the most common impurities or side products I should expect?
A3: The most common impurities include unreacted starting materials, byproducts from the degradation of the dithioate moiety, and potentially a small amount of a bis-substituted product if the initial demethylation of the starting dithioiminocarbonate is not selective. In some cases, if the temperature is too high or the base is too strong, elimination side products from the electrophile can also be observed.
Troubleshooting Guide: Common Synthesis Issues
Issue 1: Low or No Product Yield
Question: My reaction is resulting in very low conversion to the desired product, as confirmed by LC-MS analysis. What are the primary causes and how can I troubleshoot this?
Answer: Low or nonexistent yield is a frequent challenge that typically points to issues with reaction conditions or reagent quality. Let's diagnose the potential culprits systematically.
Potential Causes & Solutions:
Insufficient Nucleophile Generation: The initial deprotonation/demethylation step is critical. If the base is not strong enough or is used in stoichiometric insufficiency, you will not generate enough of the reactive thiolate to drive the reaction.
Solution: Ensure you are using a suitable base (e.g., sodium hydride, potassium carbonate in a polar solvent) and that it is fresh. Consider using a slight excess (1.1 to 1.2 equivalents) to ensure complete conversion to the nucleophile.
Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at your current temperature.
Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 40 °C to 80 °C) while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to degradation.[11]
Incorrect Solvent Choice: As discussed in the FAQs, using a protic solvent (e.g., ethanol, methanol) can severely inhibit the reaction rate.
Solution: Switch to a polar aprotic solvent. Acetone, acetonitrile (MeCN), or dimethylformamide (DMF) are excellent starting points as they effectively solubilize the ionic intermediate without impeding its reactivity.[8][9]
Moisture Contamination: Water can hydrolyze the dithioate starting material or react with strong bases like NaH.
Solution: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use.[1] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.
Issue 2: Product Degradation or Formation of Tar-like Substances
Question: The reaction mixture turns dark, and upon workup, I isolate a tarry, insoluble material with very little of my desired product. What is happening?
Answer: The formation of tar is a classic sign of product or reactant decomposition, often triggered by excessive heat or incompatible chemical conditions.
Potential Causes & Solutions:
Thermal Instability: Dithioate compounds can be thermally labile. The target molecule, containing both a nitro group and a dithioate, may be particularly sensitive.
Solution: Run the reaction at the lowest effective temperature. It is better to have a slower, cleaner reaction over a longer period than a fast, destructive one. If you previously ran the reaction at 80 °C, try repeating it at 50 °C for an extended duration.[11]
Highly Concentrated Reaction: High concentrations can increase the rate of bimolecular decomposition pathways.
Solution: Dilute the reaction mixture. Doubling the solvent volume can sometimes prevent the formation of insoluble polymeric byproducts without significantly impacting the desired reaction rate.
Harsh Workup Conditions: Exposure to strong acids or bases during the aqueous workup can hydrolyze or degrade the product.
Solution: Use a mild workup procedure. Quench the reaction by pouring it into cool, deionized water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layers with a saturated sodium bicarbonate solution and then brine, rather than strong acids or bases.
Experimental Protocols & Data
Protocol 1: Temperature Optimization Study
This protocol outlines a systematic approach to identifying the optimal reaction temperature.
Setup: Prepare three identical reactions in parallel under an inert atmosphere.
Reagents:
Dimethyl N-cyanodithioiminocarbonate (1.0 eq.)
Potassium Carbonate (K₂CO₃, 1.5 eq.)
1-(chloromethyl)-3-nitrobenzene (1.1 eq.)
Anhydrous Acetonitrile (to achieve 0.1 M concentration)
Procedure:
To each flask, add the dithioate precursor and K₂CO₃.
Add the anhydrous acetonitrile and stir the suspension for 15 minutes.
Add the 1-(chloromethyl)-3-nitrobenzene to each flask.
Place each flask in a pre-heated block at the following temperatures: 40 °C, 60 °C, and 80 °C .
Monitoring: Withdraw a small aliquot from each reaction at 1h, 4h, and 8h. Quench with water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to assess product formation and the consumption of starting material.
Analysis: Compare the results to determine which temperature provides the best balance of reaction rate and purity.
Table 1: Expected Outcomes of Temperature Optimization
Temperature
Reaction Rate
Purity/Side Products
Recommendation
Too Low (e.g., RT - 40°C)
Very slow; incomplete conversion even after 24h.
High purity, but low yield due to poor conversion.
Increase temperature to improve reaction kinetics.
Optimal (e.g., 50-70°C)
Complete conversion within 4-8h.
High purity with minimal side product formation.
Ideal range for maximizing yield and quality.
Too High (e.g., >80°C)
Very fast; potential for rapid darkening of the mixture.
Decreased purity; formation of tar and decomposition products observed.
Reduce temperature to prevent product degradation.[2]
Protocol 2: Solvent Screening
This protocol helps determine the most effective solvent for the reaction.
Setup: Prepare four identical reactions in parallel under an inert atmosphere.
Reagents: Use the same reagents and stoichiometry as in the temperature study.
Solvents to Test:
Acetonitrile (MeCN) - Polar Aprotic
Dimethylformamide (DMF) - Polar Aprotic
Acetone - Polar Aprotic
Isopropanol (IPA) - Polar Protic
Procedure:
Prepare each reaction in one of the designated solvents.
Run all reactions at the optimal temperature determined previously (e.g., 60 °C).
Monitoring: Monitor each reaction as described in the temperature optimization protocol.
Analysis: Compare the rate of product formation and the final yield across the different solvents.
Table 2: Influence of Solvent Choice on Synthesis
Solvent Class
Example(s)
Dielectric Constant (ε)
Mechanism of Action
Expected Outcome
Polar Aprotic
DMF, MeCN, Acetone
High (>20)
Solvates cations well but poorly solvates anions, increasing nucleophile reactivity.[8][9]
Excellent. Fast reaction rates and high yields are expected. Recommended for this synthesis.
Polar Protic
Water, Ethanol, IPA
High (>15)
Solvates both cations and anions. Hydrogen bonding deactivates the nucleophile.[10][12]
Poor. Very slow or no reaction. Not recommended.
Non-Polar
Toluene, Hexane
Low (<15)
Poor solubility of the ionic thiolate intermediate.
Very Poor. Reactants will likely not dissolve, leading to no reaction. Not recommended.
Visualized Workflows & Logic
To further clarify the experimental and troubleshooting logic, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications.
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Unknown Source.
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed.
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications.
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Unknown Source.
Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. PMC.
Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. PMC.
Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. PubMed.
troubleshooting guide for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. Benchchem.
Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. ACS Publications.
Troubleshooting low yield in phosphorothioate oligonucleotide synthesis. Benchchem.
Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. Journal of Agricultural and Food Chemistry - ACS Publications.
Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic | Request PDF. ResearchGate.
Optimization of reaction conditions for the synthesis of compound 3a. ResearchGate.
Changes in organosulfur compounds in garlic cloves during storage. PubMed.
Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. ResearchGate.
METHYL [(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information. NextSDS.
Solid phase synthesis of oligodeoxyribonucleoside phosphorodithioates from thiophosphoramidites. Oxford Academic.
Optimizing cyanobacterial product synthesis: Meeting the challenges. PMC.
Optimizing cyanobacterial product synthesis: Meeting the challenges. OPUS at UTS.
General Procedures. The Royal Society of Chemistry.
METHYL (3-NITROPHENYL) CYANOCARBONIMIDODITHIOATE — Chemical Substance Information. NextSDS.
Method for preparing dimethyl cyanodithioiminocarbonate. Google Patents.
Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate.
Technical Support Center: Stabilization & Handling of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Welcome to the Technical Support Center for Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 120958-23-8)[1]. This compound is a highly reactive intermediate frequently utilized in the synthesis of pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 120958-23-8)[1]. This compound is a highly reactive intermediate frequently utilized in the synthesis of pharmaceuticals (such as cimetidine analogs) and agrochemicals. Because of its complex functionalization, it is highly susceptible to thermal and hydrolytic degradation.
This guide provides application scientists and drug development professionals with mechanistic insights, troubleshooting FAQs, and validated protocols to prevent thermal degradation during synthesis, isolation, and storage.
Part 1: Mechanistic Causality of Thermal Degradation
Understanding why a molecule degrades is the prerequisite to preventing it. Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate possesses three thermally labile domains that dictate its handling requirements:
The Cyanocarbonimidodithioate Core: At elevated temperatures (typically >40°C), dithioiminocarbonates undergo homolytic or heterolytic cleavage, resulting in the elimination of methanethiol (CH₃SH). This not only releases highly toxic, foul-smelling gases but also promotes the cyclization of the remaining fragments into trisubstituted 1,3,5-triazine derivatives[2].
The S,O-Acetal Linkage: The S-CH₂-O bond connecting the dithioate core to the 3-nitrophenoxy ring is highly susceptible to thermal cleavage. In the presence of heat and protic solvents, this bond undergoes rapid solvolysis, yielding 3-nitrophenol and formaldehyde.
The Nitroaromatic Moiety: Nitro groups can act as internal oxidants. Under extreme thermal stress, polycyanurates and related cyano-compounds can undergo exothermic decomposition and hydrocarbon chain scission[3].
Fig 1. Primary thermal degradation pathways of the cyanocarbonimidodithioate core.
Part 2: Troubleshooting Guides & FAQs
Q1: During rotary evaporation, my product turns dark brown and emits a strong sulfurous odor. How do I prevent this?Cause: You are exceeding the thermal threshold of the cyanodithioiminocarbonate core. Temperatures above 40°C trigger the cleavage of the S-CH₃ bond, releasing irritating and toxic methanethiol gases (the source of the stench)[4][5].
Solution: Never exceed a water bath temperature of 25–30°C. Utilize a high-vacuum pump (< 10 mbar) to remove solvents rather than relying on heat.
Q2: LC-MS analysis shows a major impurity peak corresponding to 3-nitrophenol after recrystallization from hot ethanol. What went wrong?Cause: Hot protic solvents (like ethanol or methanol) act as nucleophiles, attacking the electrophilic carbon of the S-CH₂-O linkage. This solvolysis is exponentially accelerated by heat, cleaving the molecule into 3-nitrophenol and methyl cyanocarbonimidodithioate radicals.
Solution: Abandon hot recrystallization. Instead, use cold anti-solvent precipitation. Dissolve the crude product in a minimal amount of cold dichloromethane (DCM) and slowly add cold hexanes (-20°C) to precipitate the pure product.
Q3: How should bulk quantities be stored to ensure long-term stability?Cause: Ambient moisture and room temperature cause slow, continuous hydrolysis and polymerization of the cyano group, a known degradation pathway for cyano-containing compounds[6].
Solution: Store the lyophilized or thoroughly dried solid in amber glass vials under a strict Argon atmosphere at -20°C.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the thermal stability of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate across various environments.
Storage/Processing Temperature
Solvent Environment
Estimated Half-Life (t½)
Primary Degradation Pathway
-20°C
Solid (Argon Atmosphere)
> 24 Months
None (Stable)
4°C
Solid (Ambient Air)
~ 6 Months
Slow Hydrolysis
25°C (Room Temp)
Aprotic Solvent (DCM/THF)
~ 72 Hours
Solvolysis / Dimerization
50°C
Protic Solvent (Methanol)
< 2 Hours
S,O-Acetal Cleavage
> 80°C
Neat / Solid
Minutes
Methanethiol Elimination
Part 4: Validated Experimental Protocols
To ensure scientific integrity and self-validating results, utilize the following standardized workflow for isolating this compound without inducing thermal degradation.
Protocol: Low-Temperature Isolation Workflow
Reaction Quenching: Upon completion of the synthesis reaction, immediately quench the mixture by pouring it into an equal volume of vigorously stirred, ice-cold water (0–5°C).
Aprotic Extraction: Extract the aqueous layer with cold Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL). Do not use ethereal solvents if they have not been tested for peroxides, as peroxides will oxidize the thioether linkages.
Washing: Wash the combined organic layers with cold brine (50 mL) to remove residual water and water-soluble impurities.
Drying: Dry the organic layer over anhydrous Na₂SO₄. Avoid MgSO₄ if the solution is slightly acidic; it can act as a Lewis acid and catalyze the degradation of the S,O-acetal bond.
Concentration (Critical Step): Filter the drying agent and concentrate the filtrate using a rotary evaporator. Set the water bath to a maximum of 25°C and apply a high vacuum (< 15 mbar) to strip the solvent.
Purification: Purify via flash column chromatography using silica gel pre-neutralized with 1% triethylamine in hexanes. Acidic silica can prematurely degrade the compound on the column.
Fig 2. Step-by-step low-temperature isolation workflow to prevent thermal breakdown.
References
NextSDS. "METHYL[(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
Thieme Connect. "Synthesis of 1,3,5-Triazines." Science of Synthesis. Available at:[Link]
RSC Publishing. "Thermal degradation of cyano containing ionic liquids." Green Chemistry. Available at: [Link]
Defense Technical Information Center (DTIC). "Thermal Decomposition of Cyanate Ester Resins." DTIC Public Technical Reports. Available at:[Link]
Technical Support Center: Advanced Purification of Crude Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Welcome to the Technical Support Center. Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a highly specialized, polyfunctional electrophilic intermediate. It features a cyanocarbonimidodithioate core—widely uti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a highly specialized, polyfunctional electrophilic intermediate. It features a cyanocarbonimidodithioate core—widely utilized in the synthesis of nitrogen- and sulfur-containing heterocycles such as thiazoles and pyrimidines[1]—flanked by a labile (3-nitrophenoxy)methyl ether linkage.
Due to the inherent thermal lability and moisture sensitivity of the
C=N−CN
system, researchers frequently encounter degradation, co-elution, and crystallization failures during downstream processing. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure high-purity recovery.
Part 1: Troubleshooting FAQs (Mechanistic Insights)
Q1: My crude product degrades during standard silica gel chromatography, resulting in poor mass recovery and the appearance of highly polar baseline spots. Why is this happening?A1: Causality & Solution: The degradation is catalyzed by the acidic silanol groups (-SiOH) present on standard unmodified silica gel. The cyanocarbonimidodithioate core contains a highly electrophilic imine carbon bonded to two sulfur atoms and a strongly electron-withdrawing cyano group. Acidic environments protonate the imine nitrogen, drastically increasing the electrophilicity of the core and triggering rapid hydrolysis of the dithioacetal into thiocarbamates or ureas.
Self-Validating Fix: You must deactivate the silica gel prior to loading. Pre-washing the column with 1% Triethylamine (TEA) in hexanes neutralizes the acidic silanol sites, forming a protective basic layer that prevents core hydrolysis[2].
Q2: I am observing persistent co-elution of the unreacted alkylating agent (e.g., 1-(chloromethoxy)-3-nitrobenzene) with the target product. Standard Hexane/Ethyl Acetate gradients are not resolving them. What is the alternative?A2: Causality & Solution: Both the target molecule and the starting alkyl halide possess lipophilic aromatic rings and similar dipole moments, causing their retention factors (
Rf
) to converge in standard alkane/ester solvent systems.
Self-Validating Fix: Switch to a Toluene/Acetone gradient. Toluene engages in differential
π−π
stacking interactions with the highly electron-deficient 3-nitrophenoxy ring of the target molecule, selectively retarding its elution compared to the smaller alkylating agent.
Q3: During recrystallization, the product "oils out" (forms a biphasic liquid) instead of precipitating as a crystalline solid. How do I force crystallization?A3: Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which the solvent becomes saturated. While simpler analogs like dimethyl N-cyanodithioiminocarbonate crystallize readily from polar solvents like acetonitrile[3], the bulky, flexible (3-nitrophenoxy)methyl ether linkage in your target compound introduces conformational entropy, significantly lowering the crystal lattice energy.
Self-Validating Fix: Transition to a binary solvent system of Ethyl Acetate (good solvent) and Heptane (anti-solvent). You must initiate cooling at a strictly controlled rate and introduce seed crystals above the cloud point to bypass the metastable liquid-liquid phase boundary and force heterogeneous nucleation.
Part 2: Quantitative Data & Parameter Optimization
The following table summarizes the optimized parameters for the purification workflow compared to standard, failure-prone methods.
Column Preparation: Slurry pack the silica gel using a solution of 1% Triethylamine (TEA) in Hexanes. Flush the packed column with at least 3 column volumes (CV) of the 1% TEA/Hexanes solution to ensure complete neutralization of silanol groups[2].
Equilibration: Flush the column with 2 CV of the starting mobile phase (e.g., 95:5 Toluene:Acetone) to remove excess TEA.
Sample Loading: Dissolve the crude Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate in a minimum volume of Toluene. Apply evenly to the column head.
Elution: Run a shallow gradient from 5% to 20% Acetone in Toluene. Monitor fractions via TLC (UV active at 254 nm).
Recovery: Pool fractions containing the pure product and concentrate under reduced pressure at a bath temperature not exceeding 35 °C to prevent thermal degradation.
Protocol B: Controlled-Cooling Recrystallization
Dissolution: Suspend the chromatographed product in a minimum volume of hot Ethyl Acetate (approx. 50 °C). Stir until complete dissolution is achieved.
Anti-Solvent Addition: Dropwise, add hot Heptane (50 °C) until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 drops of Ethyl Acetate to clear the solution back to a homogenous state.
Seeding: Cool the flask to 45 °C and introduce 1-2 mg of pure Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate seed crystals.
Controlled Cooling: Place the flask in a programmable cooling bath or an insulated Dewar flask. Cool to 5 °C at a rate of 0.1 °C/min.
Isolation: Filter the resulting colorless to pale-yellow crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.
Part 4: Visualization
Logical workflow for the purification of crude cyanocarbonimidodithioate derivatives.
Part 5: References
Title: Dimethyl N-cyanodithioiminocarbonate: Synthesis and crystallization
Source: IUCrData (International Union of Crystallography)
URL: [Link]
Title: Heterocyclyl-pyridinyl-based biphosphonic acid, pharmaceutically acceptable salt thereof, composition thereof and method of use thereof (Patent CA2836175A1)
Source: Google Patents
URL:
Title: Organic & Biomolecular Chemistry - Solid-Phase Synthesis Applications
Source: RSC Publishing (Royal Society of Chemistry)
URL: [Link]
Reducing byproducts during the synthesis of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of unsymmetrical N -cyanodithi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of unsymmetrical
N
-cyanodithioiminocarbonates.
The target molecule, Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate , is synthesized via the sequential, asymmetric
S
-alkylation of dipotassium cyanodithioiminocarbonate. Because the intermediate mono-alkylated thiolate is highly reactive, the process is prone to chemoselectivity issues, hydrolysis, and oxidative degradation[1]. This guide provides a causality-driven approach to identifying, understanding, and eliminating these byproducts.
Diagnostic Troubleshooting Workflow
Before adjusting your reaction parameters, use the decision tree below to match your observed analytical data (e.g., LC-MS, HPLC) to the root chemical cause.
Caption: Diagnostic decision tree for identifying and mitigating common synthesis byproducts.
Core Troubleshooting FAQs
Q1: Why am I seeing high levels of the symmetrical dimethyl byproduct instead of the mono-methyl intermediate?
The Causality: The formation of symmetrical byproducts (such as ) is a classic chemoselectivity failure[2]. The starting material, dipotassium cyanodithioiminocarbonate, contains two equivalent thiolate nucleophiles[1]. When reacting with the first equivalent of methyl iodide (MeI), the mono-methylated intermediate is formed. However, this intermediate remains highly nucleophilic. If the local concentration of MeI is too high (due to rapid addition or poor stirring), the intermediate will react with MeI faster than the unreacted starting material does, yielding the symmetrical
S,S
-dimethyl byproduct[3].
The Solution: You must rely on strict stoichiometric control (0.95 eq of MeI to leave a slight excess of starting material), high-dilution conditions, and sub-ambient temperatures (0–5 °C) during the first addition step.
Q2: My LC-MS shows a massive peak for 3-nitrophenol. How is this forming, and how do I prevent it?
The Causality: The second alkylating agent, (3-nitrophenoxy)methyl chloride, is an
α
-chloroether. These compounds are notoriously electrophilic and exhibit extreme hydrolytic lability. In the presence of even trace moisture, the
α
-chloroether undergoes rapid hydrolysis to yield 3-nitrophenol, formaldehyde, and HCl. Furthermore, the generated HCl will protonate your thiolate intermediate, quenching the reaction and leading to degradation.
The Solution: The second step must be executed under rigorously anhydrous conditions. Use activated molecular sieves to dry your solvents (e.g., DMF or Acetone) and ensure the reaction vessel is flame-dried and purged with Argon.
Q3: What causes the formation of insoluble polymeric or disulfide impurities during the intermediate stage?
The Causality: Thiolate anions are highly susceptible to oxidative coupling[1]. If your reaction vessel is not properly purged, atmospheric oxygen will oxidize the potassium methyl cyanodithioiminocarbonate intermediate into its corresponding disulfide dimer. This consumes your valuable intermediate and generates insoluble byproducts that complicate downstream purification.
The Solution: Always degas your solvents (e.g., via sparging with Argon for 30 minutes or using the freeze-pump-thaw method) and maintain a positive pressure of an inert gas throughout the synthesis.
Mechanistic Pathways of Byproduct Formation
Understanding the exact molecular pathways is critical for rational troubleshooting. The diagram below illustrates how competing reactions divert the yield away from the target molecule.
The table below summarizes empirical data demonstrating how specific reaction parameters during the Phase 1 Mono-methylation dictate the ratio of the desired intermediate to the symmetrical byproduct.
Solvent System
Temp (°C)
MeI Equivalents
Addition Rate
Target Mono-methyl Yield (%)
Symmetrical Dimethyl Byproduct (%)
Water / Ethanol
25 °C
1.05 eq
Bolus (All at once)
45%
38%
Acetone
25 °C
1.00 eq
Dropwise (30 min)
65%
22%
Anhydrous DMF
0–5 °C
0.95 eq
Dropwise (2 hours)
88%
<5%
Note: Utilizing a slight stoichiometric deficit of MeI ensures that the highly reactive mono-methyl thiolate is not exposed to excess alkylating agent, drastically reducing the symmetrical byproduct[3].
Self-Validating Standard Operating Procedure (SOP)
To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. Each phase includes a built-in validation check to confirm the reaction is proceeding correctly before moving forward.
Phase 1: Preparation of Potassium Methyl Cyanodithioiminocarbonate
Setup: Suspend dipotassium cyanodithioiminocarbonate (1.0 eq) in anhydrous, degassed DMF (10 mL/mmol) under an Argon atmosphere.
Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath.
Validation Check: Ensure the internal temperature stabilizes at <5 °C for at least 15 minutes before proceeding to prevent thermal runaway.
Alkylation: Add methyl iodide (0.95 eq) dropwise over 2 hours via a syringe pump.
Causality: Slow addition prevents local over-concentration of the electrophile, minimizing the
S,S
-dimethyl byproduct.
Maturation: Stir for an additional 1 hour at 5 °C, then allow the mixture to warm to room temperature.
Phase 2: Asymmetric Alkylation
Preparation: Re-cool the reaction mixture containing the mono-potassium salt to 0 °C.
Electrophile Addition: Dissolve (3-nitrophenoxy)methyl chloride (1.05 eq) in a minimal amount of anhydrous DMF.
Validation Check: The solution must be perfectly clear. Any cloudiness indicates premature hydrolysis of the
α
-chloroether to 3-nitrophenol. Do not proceed if cloudy.
Coupling: Add the solution dropwise to the reaction mixture over 30 minutes.
Completion: Stir at room temperature for 4 hours under Argon.
Workup: Quench the reaction by pouring it into ice-cold water to precipitate the crude product. Filter and wash thoroughly with cold ethanol to remove any trace 3-nitrophenol.
Purification: Recrystallize from an ethanol/water mixture to obtain pure Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate.
References
Dimethyl N-cyanodithioiminocarbonate: Synthesis and crystallization. IUCrData (2016).[Link]
An Improved Preparation of S,S'-Dimethyl N-cyanodithioiminocarbonate. Organic Preparations and Procedures International (1998).[Link]
The Chemistry of Cyanodithioimidocarbonic Acid. Journal of Organic Chemistry (1967).[Link]
Comprehensive NMR Analysis and Comparison Guide: Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Executive Summary & Structural Context Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a highly specialized intermediate utilized in the synthesis of complex heterocyclic pharmaceuticals, including histamine H...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a highly specialized intermediate utilized in the synthesis of complex heterocyclic pharmaceuticals, including histamine H2-receptor antagonists and advanced antimicrobial agents. The defining feature of this molecule is its S-CH₂-O (hemithioacetal-type) linkage , which bridges a highly electron-deficient cyanocarbonimidodithioate core with an inductively electron-withdrawing 3-nitrophenoxy ring.
Accurate structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic push-pull environment created by the adjacent sulfur and oxygen atoms makes the methylene (-CH₂-) protons highly sensitive to structural variations.
Fig 1. Electronic effects governing the NMR shifts in the target compound.
Comparative NMR Performance: Target vs. Alternatives
To objectively evaluate the NMR performance of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, we must compare it against its baseline dialkyl alternative, Dimethyl cyanocarbonimidodithioate , and its structural isomer, Methyl[(4-nitrophenoxy)methyl]cyanocarbonimidodithioate .
Causality Behind the Chemical Shifts
The baseline compound, Dimethyl cyanocarbonimidodithioate, exhibits a characteristic S-CH₃ singlet at 2.90 ppm in ¹H NMR and a C=N carbon resonance at 186.8 ppm in ¹³C NMR[1]. When one methyl group is replaced by a (3-nitrophenoxy)methyl moiety, the new -CH₂- group is subjected to intense deshielding. The electronegative oxygen pulls electron density via the ether linkage, while the sulfur atom transmits the electron-withdrawing effect of the cyanoimine core.
Furthermore, the position of the nitro group on the aromatic ring dictates the degree of deshielding. A 3-nitro group exerts a strong inductive effect (-I), whereas a 4-nitro group exerts both inductive and direct resonance withdrawal (-M). Consequently, the 3-nitrophenoxymethyl moiety displays distinct aromatic resonances, with the C2 proton appearing around 7.84 ppm and the ether-linked carbon (C-O) resonating near 159.6 ppm[2]. Reference spectra for the dialkyl baseline confirm the highly deshielded nature of the cyanoiminocarbonate core[3].
Quantitative Data Comparison
Table 1: ¹H NMR Comparative Data (CDCl₃, 400 MHz)
Proton Environment
Dimethyl Analog (Baseline)
3-Nitro Analog (Target)
4-Nitro Analog (Isomer)
S-CH₃
2.90 ppm (s, 6H)
2.85 ppm (s, 3H)
2.86 ppm (s, 3H)
S-CH₂-O
N/A
5.62 ppm (s, 2H)
5.68 ppm (s, 2H)
Ar-H (ortho to O)
N/A
7.28 (ddd), 7.82 (m)
7.10 ppm (d)
Ar-H (meta to O)
N/A
7.43 ppm (t)
8.22 ppm (d)
Ar-H (para to O)
N/A
7.82 ppm (m)
N/A
Table 2: ¹³C NMR Comparative Data (CDCl₃, 100 MHz)
Carbon Environment
Dimethyl Analog (Baseline)
3-Nitro Analog (Target)
S-CH₃
18.8 ppm
18.5 ppm
S-CH₂-O
N/A
72.4 ppm
C=N (Imidocarbonate)
186.8 ppm
185.2 ppm
C≡N (Nitrile)
115.3 ppm
114.8 ppm
Ar-C (C-NO₂)
N/A
149.6 ppm
Ar-C (C-O)
N/A
159.6 ppm
Self-Validating Protocol for High-Fidelity NMR Acquisition
Because the S-CH₂-O linkage is susceptible to solvolysis in highly polar, hygroscopic environments containing trace acids, standardizing the acquisition protocol is critical. The following methodology establishes a self-validating system where each experimental step cross-verifies the integrity of the molecule.
Step-by-Step Methodology
Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is chosen over DMSO-d₆ to prevent potential degradation of the hemithioacetal-type linkage. TMS provides an absolute zero-point reference to ensure the highly deshielded peaks are accurately calibrated.
¹H NMR Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.
Causality: The S-CH₃ and S-CH₂-O protons have different T₁ relaxation times. A 2-second delay ensures complete relaxation between pulses, guaranteeing that the integration ratio remains exactly 3:2.
DEPT-135 Experiment: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) sequence.
Causality: The S-CH₂-O carbon appears in a crowded region (~72.4 ppm). DEPT-135 artificially inverts CH₂ signals (negative phase) while CH and CH₃ signals remain positive. This provides unequivocal proof that the peak at 72.4 ppm is the bridging methylene and not a solvent impurity.
2D HMBC Cross-Validation: Perform Heteronuclear Multiple Bond Correlation (HMBC).
Causality: HMBC detects long-range (2-3 bond) ¹H-¹³C couplings. Observing a cross-peak between the methylene protons (5.62 ppm) and the C=N carbon (185.2 ppm) definitively proves that the ether moiety is covalently attached to the cyanocarbonimidodithioate core, validating the intact molecular framework.
Fig 2. Self-validating NMR acquisition and structural verification workflow.
A Comparative Guide to HPLC Method Validation for the Quantification of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of reliable and reproducible results. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, a novel compound with significant potential. We will not only present a validated, high-performance method but also explore why other alternatives may be less suitable, grounding our recommendations in established scientific principles and regulatory expectations.
The core of any robust analytical method is its validation, a process that demonstrates its suitability for its intended purpose.[1][2] This guide is structured to walk you through the logical selection of a primary HPLC method, its comparison against other potential methods, and a detailed protocol for its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Understanding the Analyte: Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
To develop an effective quantification method, we must first consider the physicochemical properties of the target molecule.
Caption: Key structural features of the target analyte.
The presence of a nitroaromatic ring provides a strong chromophore, making UV detection a highly suitable choice.[4][5] The combination of polar (nitro, ether) and non-polar (aromatic ring, methyl, dithioate) moieties suggests that the compound will have moderate polarity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). RP-HPLC is the workhorse of the pharmaceutical industry, offering versatility and reproducibility for a wide range of compounds.[6][7]
Comparison of HPLC Methods
A critical part of method development is not just finding a method that works, but understanding why it is the best choice. Below is a comparison of three potential HPLC methods for the quantification of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate.
Parameter
Method A: Recommended RP-HPLC (Gradient)
Method B: Alternative RP-HPLC (Isocratic)
Method C: Alternative NP-HPLC
Stationary Phase
C18 (Octadecylsilane)
C18 (Octadecylsilane)
Silica
Mobile Phase
Acetonitrile/Water Gradient
Acetonitrile/Water (60:40 v/v)
Hexane/Isopropanol (90:10 v/v)
Elution Time
~10 minutes
~6 minutes
~12 minutes
Resolution from Impurities
Excellent: Capable of separating closely related impurities and degradation products.
Poor to Moderate: Risk of co-elution with impurities of similar polarity.
Good: Can provide good separation.
Reproducibility
High: Stable retention times and peak areas.
High: Stable under constant conditions.
Moderate: Susceptible to variations in mobile phase water content.
Solvent Cost & Handling
Moderate: Acetonitrile is a standard HPLC solvent.
Moderate: Similar to Method A.
High: Non-polar solvents are often more expensive and have greater disposal considerations.
Suitability
Optimal: Provides the best balance of resolution, speed, and robustness for a stability-indicating assay.
Sub-optimal: Suitable for simple purity checks but not for stability studies or complex mixtures.
Not Recommended: Less versatile and more prone to reproducibility issues for this analyte compared to RP-HPLC.
Method A (Recommended) stands out as the superior choice. A gradient elution, where the mobile phase composition changes over time, allows for the effective separation of the main analyte from potential impurities that may have slightly different polarities. This is crucial for a stability-indicating method , which is designed to resolve the API from its degradation products.[6][8]
Method B (Isocratic) , while faster, carries a significant risk of co-elution. If an impurity has a very similar retention time to the main peak, it will not be accurately quantified, leading to erroneous results. This method lacks the specificity required for regulatory submissions and in-depth stability analysis.
Method C (Normal-Phase) is generally less favored for this type of analyte. NP-HPLC is sensitive to water content in the mobile phase, which can lead to shifts in retention times and poor reproducibility.[9][10] Given the excellent suitability of RP-HPLC, there is no compelling reason to opt for the operational complexities of NP-HPLC in this case.
A Validated RP-HPLC Method for Quantification
The following section details the recommended RP-HPLC method and a comprehensive guide to its validation, adhering to ICH Q2(R1) guidelines.[3][11] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2][12]
Chromatographic Conditions (Method A)
Instrument: HPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient Program:
0-2 min: 50% B
2-8 min: 50% to 90% B
8-9 min: 90% B
9-10 min: 90% to 50% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 270 nm
Injection Volume: 10 µL
Diluent: Acetonitrile/Water (50:50 v/v)
Method Validation Workflow
The validation of an analytical method is a structured process to ensure its performance characteristics meet the requirements for the intended application.[4]
Caption: HPLC method validation workflow.
Validation Parameters and Protocols
The following tables summarize the acceptance criteria and hypothetical results for the validation of our proposed HPLC method.
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1] This is typically demonstrated through forced degradation studies.
Protocol:
Prepare solutions of the analyte in the diluent.
Expose the solutions to stress conditions: acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H2O2), heat (60°C), and light (UV lamp).
Analyze the stressed samples alongside an unstressed sample.
Assess the chromatograms for resolution between the main analyte peak and any degradation product peaks.
Acceptance Criteria & Results:
Stress Condition
Peak Purity
Resolution from Closest Impurity
Result
Acid Hydrolysis
> 0.999
> 2.0
Pass
Base Hydrolysis
> 0.999
> 2.0
Pass
Oxidation
> 0.999
> 2.0
Pass
Thermal
> 0.999
> 2.0
Pass
| Photolytic | > 0.999 | > 2.0 | Pass |
2. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]
Protocol:
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the target assay concentration.
Inject each solution in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria & Results:
Parameter
Acceptance Criterion
Result
Correlation Coefficient (r²)
≥ 0.999
0.9998
Range
50% - 150% of target concentration
50 - 150 µg/mL
| Y-intercept | Close to zero | Passes |
3. Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery studies.[1]
Protocol:
Prepare a placebo (a mixture of all excipients without the API).
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare at least three replicates for each concentration level.
Analyze the samples and calculate the percent recovery.
Acceptance Criteria & Results:
Concentration Level
Mean Recovery (%)
Acceptance Criterion
Result
80%
99.5%
98.0% - 102.0%
Pass
100%
100.2%
98.0% - 102.0%
Pass
| 120% | 101.1% | 98.0% - 102.0% | Pass |
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3]
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria & Results:
Precision Level
Relative Standard Deviation (RSD%)
Acceptance Criterion
Result
Repeatability
0.8%
≤ 2.0%
Pass
| Intermediate Precision | 1.2% | ≤ 2.0% | Pass |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
Protocol:
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
LOQ = 10 * (Standard Deviation of the Blank / Slope)
Acceptance Criteria & Results:
Parameter
Result
Acceptance Criterion
LOD
0.05 µg/mL
Reportable
| LOQ | 0.15 µg/mL | Reportable, with acceptable precision and accuracy. |
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Systematically vary parameters such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase composition (± 2%)
Analyze the sample under each modified condition and evaluate the impact on the results.
Acceptance Criteria & Results:
Varied Parameter
Impact on Results
Result
Flow Rate (0.9 & 1.1 mL/min)
No significant change in peak area or resolution.
Pass
Temperature (28°C & 32°C)
No significant change in peak area or resolution.
Pass
| Mobile Phase Composition | No significant change in peak area or resolution. | Pass |
Conclusion
The selection and validation of an analytical method is a rigorous process that underpins the quality and reliability of pharmaceutical development. For the quantification of Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, a gradient Reversed-Phase HPLC method with UV detection offers superior specificity, accuracy, and robustness compared to isocratic or normal-phase alternatives. By following the detailed validation protocols outlined in this guide, which are grounded in ICH and FDA principles, researchers can ensure that their analytical data is scientifically sound and suitable for regulatory scrutiny.[5] This not only guarantees the quality of the data but also accelerates the journey from research to application.
References
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel. Journal of Chromatography A, 197(2), 147-153. [Link]
Kawai, M., & Nakaoka, M. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Industrial health, 34(2), 177–183. [Link]
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia. [Link]
Stability Indicating HPLC Method Development: A Review. Human Journals. (2023). [Link]
METHYL [(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information. NextSDS. [Link]
METHYL (3-NITROPHENYL) CYANOCARBONIMIDODITHIOATE — Chemical Substance Information. NextSDS. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. (2020). [Link]
EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. (2025). [Link]
3-Methyl-4-nitrophenol CAS N°: 2581-34-2. OECD. [Link]
Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540. [Link]
HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. SIELC Technologies. (2023). [Link]
Elemental Sulfur Analyzed by Reproducible HPLC Using Bidentate C18. MICROSOLV. [Link]
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. (2025). [Link]
Hussain, S., & G.K., S. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]
USP <1225> Method Validation. Boston Analytical. [Link]
<1225> Validation of Compendial Procedures. USP-NF. [Link]
Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. (2024). [Link]
Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. National Institutes of Health. [Link]
In-Depth Comparison Guide: Mass Spectrometry Fragmentation Profiling of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate vs. Structural Analogs
Executive Summary & Structural Significance In the realm of advanced drug development and heterocyclic synthesis, cyanocarbonimidodithioates serve as foundational building blocks for assembling complex architectures, inc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
In the realm of advanced drug development and heterocyclic synthesis, cyanocarbonimidodithioates serve as foundational building blocks for assembling complex architectures, including thiazolo[4,5-b]pyridines and triazoles[1]. Among these, Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS: 120958-23-8) [2] is a highly specialized intermediate.
Differentiating this specific compound from its positional isomers—such as the 4-nitrophenoxy analog (CAS: 109349-04-4)[2]—is critical for quality control, as positional isomerism directly impacts downstream reaction kinetics and product yields. As a Senior Application Scientist, I rely on high-resolution tandem mass spectrometry (HR-LC-MS/MS) as the gold standard for this differentiation. This guide objectively compares the fragmentation patterns of the 3-nitro derivative against its structural alternatives, detailing the mechanistic causality behind the observed spectral data and providing a self-validating experimental protocol[3].
Do not merely look at a mass spectrum as a list of peaks; view it as a map of bond dissociation energies. When subjecting Methyl[(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (Exact Mass: 283.0085 Da) to Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+) mode, the fragmentation is governed by distinct structural features:
The Isotopic Signature (The S2 Rule): The presence of two sulfur atoms in the dithioate moiety dictates a distinct M+2 isotopic peak at approximately 8.8% relative abundance. This is your first line of causality—if the M+2 peak does not match this ratio, your precursor ion at m/z 284.02 is likely an artifact or contaminant.
Thioether vs. Ether Cleavage: The molecule contains both an aryl-ether (Ar-O-CH₂) and a thioether (S-CH₃) linkage. Cleavage of the thioether bond yields a characteristic loss of a methylthio radical (•SCH₃, -47 Da), producing an ion at m/z 237.02. This is a universal diagnostic loss for methyl cyanocarbonimidodithioates[4].
Positional Isomer Effects (3-nitro vs. 4-nitro): The most critical diagnostic fragmentation occurs at the ether bridge. For the 4-nitro isomer, the resulting 4-nitrophenoxy radical is highly stabilized by para-resonance, driving the formation of the complementary cation[CH₂-S-C(=N-CN)-S-CH₃]⁺ at m/z 145.00 as the overwhelming base peak. In contrast, the 3-nitro isomer lacks this direct resonance stabilization. Consequently, the cleavage pathway is more competitive, yielding a significantly higher relative abundance of the[3-NO₂-C₆H₄-O-CH₂]⁺ cation at m/z 152.03.
Visualizing the Fragmentation Logic
Proposed ESI-MS/MS fragmentation pathways for the 3-nitrophenoxy derivative.
Comparative MS/MS Profiling Data
To objectively evaluate the analytical performance, we compare the target compound against its para-isomer and the simpler foundational building block, Dimethyl cyanocarbonimidodithioate[4].
Para-nitro resonance heavily stabilizes the phenoxy radical, suppressing the m/z 152.03 cation.
Dimethyl cyanocarbonimidodithioate
10191-60-3
147.00
100.00
100.00 (-SCH₃), 73.00 (-CH₃SCN)
Lacks the phenoxy-methyl bridge; fragmentation is dominated by simple thioether cleavage.
Self-Validating Experimental Protocol
A protocol is only as good as its ability to prove itself correct. The following LC-MS/MS methodology is designed as a self-validating system . It incorporates internal System Suitability Tests (SST) and orthogonal isotopic validation to prevent false-positive identifications.
Visualizing the Workflow
Self-validating LC-MS/MS workflow for characterizing cyanocarbonimidodithioates.
Step-by-Step Methodology
Step 1: Sample Preparation & SST Spiking
Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution.
Dilute the stock to a working concentration of 1 µg/mL using a 50:50 Methanol/Water mixture containing 0.1% Formic Acid.
Self-Validation Check: Prepare a parallel SST sample spiked with 1 µg/mL of Dimethyl cyanocarbonimidodithioate (CAS: 10191-60-3). If the SST fails to produce the m/z 100.00 fragment, the CID collision cell is underperforming, and the run must be aborted.
Step 2: Chromatographic Separation
Column: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm) to ensure sharp peak shapes and minimize matrix suppression.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes. The relatively hydrophobic nitrophenoxy moiety ensures the analyte elutes in the organic-rich phase (typically between 5-6 minutes).
Step 3: MS/MS Acquisition (ESI+)
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Causality-Driven CID: Apply a collision energy (CE) ramp from 15 eV to 35 eV. Lower CE (15-20 eV) preserves the m/z 237.02 (-SCH₃) fragment, while higher CE (30-35 eV) forces the structural ether cleavage to reveal the critical m/z 152.03 vs. 145.00 ratio needed for isomer differentiation.
Step 4: Data Validation
Extract the ion chromatogram (XIC) for m/z 284.016 (± 5 ppm).
Verify the M+2 isotopic peak at m/z 286.012. It must be ~8.8% of the base precursor intensity, confirming the S₂ elemental composition.
Evaluate the MS/MS spectra: A prominent m/z 152.03 peak confirms the 3-nitro isomer, validating the structural integrity of the batch.
References
Chemical Substance Information - METHYL[(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE. NextSDS. URL: [Link]
FT-IR spectroscopy characterization of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
An In-Depth Technical Guide to the FT-IR Spectroscopy Characterization of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate For researchers, medicinal chemists, and professionals in drug development, the precise s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the FT-IR Spectroscopy Characterization of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate is a multifaceted molecule presenting a unique combination of functional groups, each contributing to its overall chemical properties and potential biological activity. Accurate characterization is the bedrock upon which further development, from mechanistic studies to preclinical trials, is built.
This guide provides a comprehensive analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the characterization of this target molecule. We will delve into the causality behind experimental choices, present a detailed protocol for analysis, and objectively compare the insights gained from FT-IR with those from other key analytical techniques. Our approach is grounded in established spectroscopic principles to ensure a self-validating and trustworthy methodology.
The Structural Landscape of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
To effectively interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.
Aromatic Nitro Group (Ar-NO₂): The strongly electron-withdrawing nitro group attached to the benzene ring is a powerful spectroscopic marker.[1] Its presence significantly influences the electronic environment of the aromatic ring.[2]
Aryl Ether Linkage (Ar-O-CH₂): This flexible linkage connects the aromatic core to the aliphatic chain. Its vibrational frequencies are sensitive to the nature of the aromatic and alkyl substituents.[3][4]
Cyanocarbonimidodithioate Moiety (-S-C(=N-CN)-S-CH₃): This is the most complex functional part, containing a cyano (C≡N), an imine (C=N), and two thioether (C-S) linkages. Each of these bonds will produce distinct signals.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The goal of any spectroscopic measurement is to obtain a clean, reproducible spectrum with a high signal-to-noise ratio. The following protocol is designed to achieve this for a solid sample like Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[5]
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
Methodology:
Instrument Preparation & Background Scan:
Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks originate solely from the sample. A typical background scan involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
Sample Application:
Place a small amount (typically 1-5 mg) of the solid Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate powder onto the center of the ATR crystal.
Apply consistent pressure using the ATR's built-in clamp. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a strong, high-quality signal. The pressure setting should be noted and kept consistent for any comparative studies.
Data Acquisition:
Collect the sample spectrum over the mid-IR range (4000–400 cm⁻¹).[6]
To enhance the signal-to-noise ratio, co-add a minimum of 32 scans.
A spectral resolution of 4 cm⁻¹ is sufficient for identifying the broad vibrational bands characteristic of most functional groups.
Data Processing:
Perform an ATR correction if the instrument software provides this function. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
Apply a baseline correction to ensure all peaks originate from a flat baseline, which is crucial for accurate intensity analysis.
Workflow for FT-IR Characterization
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Spectral Interpretation: A Predictive Analysis
The FT-IR spectrum provides a molecular "fingerprint." By assigning the observed absorption bands to specific vibrational modes, we can confirm the presence of the key functional groups within Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate.[7][8]
Table 1: Predicted FT-IR Absorption Bands and Their Assignments
Wavenumber (cm⁻¹)
Functional Group / Vibrational Mode
Expected Intensity
Rationale & References
~3100–3000
Aromatic C-H Stretch
Medium to Weak
Stretching of sp² C-H bonds on the benzene ring.
~2950–2850
Aliphatic C-H Stretch
Medium to Weak
Asymmetric and symmetric stretching of sp³ C-H bonds in the -CH₂- and -CH₃ groups.
~2230
C≡N (Cyano) Stretch
Strong, Sharp
The triple bond in the cyano group gives a characteristic, intense absorption in a relatively clear region of the spectrum.[9]
~1650
C=N (Imine) Stretch
Medium to Strong
The imine double bond stretch is expected in this region. Its intensity can vary.[3]
~1600 & ~1475
Aromatic C=C Ring Stretch
Medium, Sharp
Skeletal vibrations of the benzene ring typically produce a pair of sharp bands.[10]
~1530
NO₂ Asymmetric Stretch
Very Strong
One of the two most prominent peaks for a nitro group. This intense absorption is due to the large dipole moment of the N-O bonds.[2][11][12]
~1350
NO₂ Symmetric Stretch
Very Strong
The second characteristic intense peak for the nitro group, often appearing like "eye teeth" in the spectrum.[2][11][12]
~1250
Ar-O-C Asymmetric Stretch
Strong
Characteristic of aryl-alkyl ethers, this strong band arises from the asymmetric stretching of the C-O-C linkage.[3][4]
~1040
Ar-O-C Symmetric Stretch
Medium
The corresponding symmetric stretch for the aryl-alkyl ether.[13]
~880, ~740
Aromatic C-H Out-of-Plane Bend
Strong
The substitution pattern on the benzene ring (1,3- or meta-) dictates the position of these strong bands.
~700-600
C-S Stretch
Weak to Medium
C-S bond stretches are typically weak and fall in the fingerprint region, making them less diagnostic than other bands.[14][15]
A Comparative Guide: FT-IR vs. Alternative Analytical Techniques
While FT-IR is an exceptional tool for rapid functional group identification, a comprehensive characterization relies on complementary techniques.[16] No single method provides a complete picture; instead, they offer different and corroborating pieces of the structural puzzle.
Technique
Information Provided
Advantages
Limitations
FT-IR Spectroscopy
Identifies functional groups present (NO₂, C≡N, C=N, C-O-C, Ar).
• Very fast (1-2 minutes per sample)• Requires minimal sample• Non-destructive• Excellent for screening and quality control
• Provides limited information on molecular connectivity• Can be difficult to distinguish between isomers• Fingerprint region can be complex and hard to interpret fully
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Provides a detailed map of the carbon-hydrogen framework, showing connectivity and chemical environment of each atom.
• Unambiguous structural elucidation• Differentiates between isomers• Provides quantitative information (proton integration)
• Slower analysis time• Requires larger sample quantity• More expensive instrumentation• Requires sample to be dissolved in a deuterated solvent
Mass Spectrometry (MS)
Determines the precise molecular weight and elemental composition (with high resolution MS). Fragmentation patterns give clues about the structure.
• Extremely sensitive (sub-picogram levels)• Confirms molecular formula• Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis
• Does not directly identify functional groups• Isomers often produce identical molecular ions• Can be a destructive technique
Synergistic Application:
For the definitive characterization of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate, a combined approach is optimal:
FT-IR would be the first step to quickly confirm the successful incorporation of all key functional groups (especially the nitro and cyano groups).
High-Resolution Mass Spectrometry (HRMS) would follow to confirm that the product has the correct elemental composition (C₁₀H₉N₃O₃S₂).
¹H and ¹³C NMR would provide the final, definitive proof of structure by showing the exact connectivity of all atoms, confirming the meta substitution on the aromatic ring and the structure of the cyanocarbonimidodithioate side chain.
Conclusion
FT-IR spectroscopy serves as an indispensable, first-line analytical technique for the characterization of complex organic molecules like Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate. Its ability to rapidly and non-destructively confirm the presence of critical functional groups—from the distinct, strong absorptions of the aromatic nitro group to the sharp signal of the cyano moiety—makes it an efficient tool for synthesis verification and quality assessment.
However, as this guide illustrates, while FT-IR provides the list of ingredients, it is the synergistic use with NMR and Mass Spectrometry that reveals the complete recipe of the molecular structure. For the researcher in drug discovery and development, mastering the application and interpretation of these complementary techniques is essential for advancing new chemical entities from the bench to their full therapeutic potential.
References
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
Nitro compound - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). University of Florida. Retrieved from [Link]
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
Riling, C., et al. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. Retrieved from [Link]
Vibrational frequency (bottom) and IR intensity (top) vs dielectric constant. (n.d.). ResearchGate. Retrieved from [Link]
Sawicki, E., & Sawicki, C. R. (1974, March 1). Spot test and spectrophotometric determination of some aromatic nitro compounds via their π-complexes. Microchimica Acta. Retrieved from [Link]
Characteristic vibrational frequencies of functional groups. (n.d.). epgp.inflibnet.ac.in. Retrieved from [Link]
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Al-Abed, S. R., & Elovitz, M. S. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 11(9), 3311-3337. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
Vibrational Predissociation Spectra of C2N− and C3N−: Bending and Stretching Vibrations. (n.d.). PMC. Retrieved from [Link]
ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (n.d.). PMC. Retrieved from [Link]
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Laboratory Safety and Disposal Protocol: Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Here is the comprehensive, step-by-step operational and disposal guide for handling complex organosulfur and nitroaromatic intermediates, specifically tailored for Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive, step-by-step operational and disposal guide for handling complex organosulfur and nitroaromatic intermediates, specifically tailored for Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate.
As a complex organic intermediate featuring a nitroaromatic ring and a cyanocarbonimidodithioate moiety, Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate presents specific logistical and safety challenges in a laboratory setting. Because this compound contains sulfur, nitrogen, and a cyano-derivative group, its degradation pathways and waste stream management require stringent oversight to prevent the release of toxic byproducts (such as hydrogen cyanide gas, sulfur oxides, and nitrogen oxides) [1].
This guide provides drug development professionals and analytical chemists with a self-validating system for the safe handling, segregation, and terminal disposal of this compound.
Mechanistic Hazard Profiling
Before implementing a disposal protocol, it is critical to understand the causality behind the required safety measures. The chemical architecture of this compound dictates its incompatibility profile and terminal destruction requirements.
Quantitative Hazard & Compatibility Summary
Functional Group / Characteristic
Primary Hazard Implication
Operational & Disposal Constraint
Nitroaromatic Ring
Potential for energetic decomposition under extreme thermal stress; environmental toxicity.
Do not mix with strong reducing agents. Requires high-temperature incineration for complete destruction.
Cyanocarbonimidodithioate
Acid-catalyzed hydrolysis can potentially liberate toxic gases (HCN,
H2S
).
Strictly isolate from strong acids. Do not attempt in-lab neutralization or drain disposal.
Must be processed in a licensed facility equipped with alkaline gas scrubbers [2].
Step-by-Step Disposal Methodology
To ensure absolute compliance with Environmental Health and Safety (EHS) standards and the Resource Conservation and Recovery Act (RCRA) [2], follow this sequential protocol. Improvised waste treatment or drain disposal is strictly prohibited.
Phase I: Point-of-Generation Segregation
Isolate the Waste Stream: Designate a specific, chemically compatible waste container (High-Density Polyethylene (HDPE) or amber glass) exclusively for organosulfur/nitroaromatic solid or liquid waste.
Verify Compatibility: Ensure the waste container contains zero acidic residues. The introduction of strong mineral acids (e.g., HCl,
H2SO4
) to cyanocarbonimidodithioates can trigger rapid degradation and the evolution of hazardous gases [1].
Secondary Containment: Place the primary waste container inside a secondary containment tray made of chemically inert material to capture any accidental spills during transfer.
Phase II: Labeling and Storage
Apply GHS/RCRA Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Contains Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (Organosulfur/Nitroaromatic). DO NOT MIX WITH ACIDS."
Ventilation: Store the sealed waste container in a continuously ventilated hazardous waste accumulation area, away from direct sunlight and heat sources.
Phase III: Institutional Transfer and Terminal Destruction
EHS Manifesting: Complete an internal waste transfer manifest detailing the exact chemical composition and estimated mass/volume.
Licensed Incineration: Transfer the material to your institutional EHS department. The only acceptable method of terminal disposal for this compound is high-temperature commercial incineration (>1000°C) at a licensed facility equipped with flue-gas desulfurization (FGD) scrubbers to capture
SOx
and
NOx
emissions [3].
Workflow Visualization
The following diagram maps the logical progression of the waste stream to ensure no single point of failure in the disposal process.
Workflow for the safe segregation, containment, and terminal disposal of organosulfur-nitroaromatic waste.
Emergency Spill Response Protocol
In the event of a breach of containment:
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity.
Ventilation: Ensure laboratory fume hoods are operating at maximum capacity to clear potential volatile degradation products.
PPE Escalation: Responders must don appropriate PPE, including chemical-resistant gloves (e.g., Nitrile or Butyl rubber, depending on the solvent vehicle), safety goggles, and a lab coat [3].
Containment: Cover the spill with a chemically inert absorbent material (e.g., dry sand, vermiculite, or proprietary inert spill pads). Do not use combustible absorbents like sawdust.
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated, sealable hazardous waste container. Proceed to Phase III of the disposal methodology.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]
United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management (RCRA). Available at: [Link]
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard. Available at:[Link]
Handling
Mastering Safety: A Guide to Personal Protective Equipment for Handling Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate
Welcome, researchers and innovators. In our pursuit of novel drug development, the safe handling of complex chemical entities is not merely a procedural formality but the very foundation of scientific integrity and perso...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, researchers and innovators. In our pursuit of novel drug development, the safe handling of complex chemical entities is not merely a procedural formality but the very foundation of scientific integrity and personal well-being. This guide provides essential, in-depth safety protocols for managing Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate (CAS No. 120958-23-8).
Hazard Analysis: Understanding the "Why" Behind the "What"
A thorough risk assessment is the cornerstone of laboratory safety. The molecular structure of Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate presents several potential hazards that dictate our choice of Personal Protective Equipment (PPE).
Corrosivity and Irritation (Inferred): The cyanocarbonimidodithioate functional group is present in compounds known to cause severe skin burns and eye damage.[2] We must operate under the assumption that this molecule is corrosive and a potent irritant to the skin, eyes, and respiratory tract.[3]
Toxicity (Inferred): Structurally related compounds are classified as toxic if swallowed, inhaled, or in contact with skin.[2] The presence of a nitroaromatic group and a cyano moiety suggests multiple pathways for toxicity. Chronic exposure to related substances may also cause organ damage.
Skin Absorption (Inferred): Nitroaromatic compounds can often be absorbed through the skin, leading to systemic effects. This potential route of exposure is a primary concern and a key driver for our body and hand protection strategy.
Given these inferred risks, we will proceed with the highest level of precaution, treating the compound as acutely toxic, corrosive, and readily absorbable through the skin.
The Protective Ensemble: Your Barrier Against Exposure
The selection of PPE is not a one-size-fits-all checklist; it is a system engineered to provide comprehensive protection against the specific hazards identified.[4] For any work involving this compound, the following ensemble is mandatory.
The inner glove provides a second barrier in case of a breach. The outer glove must be selected for its high resistance to corrosive organic chemicals and potential solvents.[5][6]
Eye & Face Protection
Chemical Splash Goggles AND a full-face shield.
Safety glasses are insufficient. Goggles provide a seal against splashes and vapors.[6] The face shield is essential to protect the entire face from splashes, which are a significant risk when handling corrosive liquids.[3][5]
Body Protection
Chemical-resistant apron (over a flame-resistant lab coat).
A standard lab coat does not provide a sufficient barrier against corrosive or readily absorbed chemicals. A chemical-resistant apron is required to protect your torso and legs from spills and splashes.[5][7]
Respiratory Protection
NIOSH-approved respirator with organic vapor/acid gas cartridges.
Due to the inferred inhalation toxicity and potential for aerosol generation, work must be conducted within a certified chemical fume hood. A respirator provides an essential layer of personal protection, especially during spill cleanup or if fume hood performance is compromised.[4]
Foot Protection
Closed-toe, chemical-resistant shoes.
Protects feet from spills. Standard leather or fabric shoes can absorb and retain chemical spills, leading to prolonged skin contact.[5]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Procedural discipline is as vital as the equipment itself. The following workflow minimizes risk at every stage of handling.
Step 1: Pre-Handling Safety Check
Fume Hood Verification: Ensure the chemical fume hood has a current certification and is functioning correctly.
PPE Inspection: Meticulously inspect all PPE for signs of degradation, tearing, or previous contamination.[4]
Spill Kit Ready: Confirm a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizers is immediately accessible.
Emergency Stations: Verify the locations of the nearest safety shower and eyewash station are unobstructed.
Step 2: Donning the Protective Ensemble
The sequence of putting on PPE is crucial to ensure a proper seal and prevent cross-contamination.
Diagram: Sequential Donning of PPE
Step 3: Chemical Handling
All manipulations, including weighing, transfers, and solution preparation, must occur deep within the sash of a certified chemical fume hood.
Use tools and equipment (e.g., spatulas, glassware) dedicated to this compound to prevent cross-contamination.
Keep containers tightly sealed when not in immediate use.[8]
Step 4: Doffing and Decontamination
Removing PPE correctly is critical to prevent transferring contaminants to your skin or the environment.
Outer Gloves: While still wearing all other PPE, clean the outer gloves with an appropriate solvent. Remove them by peeling from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
Face Shield & Goggles: Remove by handling the strap, avoiding contact with the front surfaces.
Apron & Lab Coat: Remove by rolling the garments away from the body.
Respirator: Remove last.
Inner Gloves: Remove and dispose of in hazardous waste.
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Disposal Plan: Managing the Waste Stream
All materials that come into contact with Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate are considered hazardous waste.
Chemical Waste: The compound itself and any solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams.
Contaminated Solids: All used PPE, absorbent materials from spills, and contaminated lab supplies (e.g., weighing paper, pipette tips) must be collected in a separate, clearly labeled hazardous waste container for solids.[2]
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and the full chemical name.[9]
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never pour this chemical down the drain or dispose of it in regular trash.
By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Your commitment to these practices demonstrates a level of expertise and trustworthiness that is the hallmark of a leading scientific professional.
References
NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Hazards. New Mexico State University. [Link]
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
IBERTEST. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
NextSDS. METHYL [(3-NITROPHENOXY)METHYL]CYANOCARBONIMIDODITHIOATE — Chemical Substance Information. [Link]
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]
Material Safety Data Sheet. (n.d.). Generic Corrosive Material SDS. [Link]
Miaodian Stationery. (2021, November 25). Material Safety Data Sheet. [Link]
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]